molecular formula C33H54O6 B033033 Trioctyl benzene-1,2,4-tricarboxylate CAS No. 89-04-3

Trioctyl benzene-1,2,4-tricarboxylate

Cat. No.: B033033
CAS No.: 89-04-3
M. Wt: 546.8 g/mol
InChI Key: JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview Trioctyl Benzene-1,2,4-tricarboxylate (TOTM), also known as trioctyl trimellitate, is a high molecular weight, branched ester plasticizer renowned for its exceptional performance in demanding polymer applications. With the molecular formula C 33 H 54 O 6 and a molecular weight of 546.8 g/mol, this compound is a critical reagent for materials scientists developing advanced vinyl polymers with enhanced durability and thermal resistance . Primary Applications & Research Value • High-Performance Plasticizer: TOTM is a premier plasticizer, particularly for Polyvinyl Chloride (PVC). Its primary research value lies in imparting excellent flexibility, low volatility, and superior resistance to extraction and migration compared to standard phthalate plasticizers . This makes it indispensable for developing specialized materials such as wire and cable insulation, automotive interior components, and medical-grade PVC . • Mechanism of Action: The plasticizing effect of TOTM operates through the insertion of its molecules between polymer chains. This action reduces the intermolecular forces and increases the free volume within the polymer matrix, thereby significantly enhancing the material's flexibility, elongation, and processability while maintaining mechanical strength . • Versatile Formulation Component: Beyond its primary role, TOTM is also utilized in research concerning lubricants, coatings, and adhesive formulations, where its stability and compatibility are highly valued . Key Characteristics • High thermal stability for applications requiring resistance to elevated temperatures . • Low volatility, ensuring long-term performance and reducing material degradation . • Favorable toxicological profile; studies indicate a single-dose oral LD 50 of >2000 mg/kg in rats and no mutagenic activity in standard assays . Attention This product is intended For Research Use Only . It is not intended for human or veterinary, diagnostic, or therapeutic uses .

Properties

IUPAC Name

trioctyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXDCMUUZNIWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047533
Record name Tri-n-octyl trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

89-04-3
Record name Tri-n-octyl trimellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-n-octyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tri-n-octyl trimellitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trioctyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRI-N-OCTYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPJ04URH3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRI-N-OCTYL TRIMELLITATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5263
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,3-Benzenetricarboxylic Acid (CAS No. 569-51-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Hemimellitic Acid

1,2,3-Benzenetricarboxylic acid, more commonly known by its trivial name hemimellitic acid, is a key chemical intermediate with significant utility in synthetic chemistry. Its unique architecture, featuring three vicinal carboxylic acid groups on a benzene ring, imparts a distinct set of physicochemical properties that are of considerable interest to researchers in materials science and drug development. This guide provides a comprehensive exploration of these characteristics, grounded in experimental data and established scientific principles. It is important to note that the correct CAS number for this compound is 569-51-7 , not 89-04-3 as is sometimes mistakenly cited.[1][2][3]

The strategic placement of the three carboxyl groups allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, including polymers, resins, and pharmaceutical intermediates.[4] Its ability to act as a tridentate ligand has also led to its use in the construction of metal-organic frameworks (MOFs).

Core Physicochemical Properties

The intrinsic properties of 1,2,3-benzenetricarboxylic acid are summarized in the table below, followed by a more detailed discussion of each parameter.

PropertyValueSource(s)
CAS Number 569-51-7[1][2][3]
IUPAC Name Benzene-1,2,3-tricarboxylic acid[1][2]
Synonyms Hemimellitic acid, 1,2,3-Tricarboxybenzene[1][2][3]
Molecular Formula C₉H₆O₆[1][2][5]
Molecular Weight 210.14 g/mol [1][2][5]
Appearance White to off-white crystalline powder or solid.[1][3]
Melting Point 190-192 °C (with decomposition)[2]
Boiling Point Estimated at 309.65°C (experimental data not readily available)
Water Solubility 30.6 g/L at 19 °C
pKa Values (at 25 °C) pKₐ₁: 2.88, pKₐ₂: 4.75, pKₐ₃: 7.13
Solubility Profile
Acidity and pKa Values

As a triprotic acid, 1,2,3-benzenetricarboxylic acid undergoes three distinct deprotonation events in aqueous solution. The experimentally determined pKa values are 2.88, 4.75, and 7.13 at 25 °C. The first dissociation constant (pKₐ₁) is the lowest, indicating the highest acidity, which can be attributed to the electron-withdrawing nature of the adjacent carboxylic acid groups. Subsequent deprotonations are less favorable due to the increasing negative charge on the conjugate base.

Structural Elucidation and Spectroscopic Signature

The definitive identification and characterization of 1,2,3-benzenetricarboxylic acid rely on a combination of crystallographic and spectroscopic techniques.

Crystal Structure

X-ray diffraction studies have revealed the precise three-dimensional arrangement of hemimellitic acid in the solid state. It crystallizes as a dihydrate in the triclinic space group P-1.[1] The steric hindrance imposed by the three adjacent carboxyl groups forces the central carboxyl group to be twisted significantly out of the plane of the benzene ring. This distortion has a notable impact on the molecule's reactivity and intermolecular interactions.

Figure 1: 2D representation of 1,2,3-Benzenetricarboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3-benzenetricarboxylic acid is characterized by the distinct vibrational modes of its functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carboxyl group appears around 1700 cm⁻¹. Additional peaks in the fingerprint region arise from C-O stretching and O-H bending vibrations, as well as aromatic C-H and C=C vibrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the benzene ring.

  • ¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a complex multiplet pattern for the aromatic protons due to their coupling. A broad singlet corresponding to the acidic protons of the three carboxyl groups would also be present, typically at a downfield chemical shift.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display distinct signals for the carboxyl carbons and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2,3-benzenetricarboxylic acid would likely show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern would be characterized by the loss of water (M-18), hydroxyl radicals (M-17), and carboxyl groups (M-45), leading to prominent fragment ions.[1][5]

Reactivity and Thermal Stability

The chemical behavior of 1,2,3-benzenetricarboxylic acid is dominated by its three carboxylic acid functionalities. It readily undergoes esterification, amidation, and the formation of acid chlorides. Upon heating, it can undergo dehydration to form the corresponding cyclic anhydride, hemimellitic anhydride.[4]

The reported melting point of 190-192 °C is accompanied by decomposition, indicating limited thermal stability at elevated temperatures.[2] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide a more detailed profile of its thermal decomposition pathway and associated energetic changes.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constants of a polyprotic acid.

  • Preparation of the Analyte Solution: Accurately weigh a sample of 1,2,3-benzenetricarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, there will be three equivalence points and three half-equivalence points.

Figure 2: Workflow for pKa determination by potentiometric titration.

Applications in Drug Development and Materials Science

The versatile chemical nature of 1,2,3-benzenetricarboxylic acid makes it a valuable precursor in several high-value applications.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmacologically active molecules. Its rigid aromatic core and multiple functional groups allow for the construction of complex molecular scaffolds.[4]

  • Metal-Organic Frameworks (MOFs): As a multidentate carboxylic acid ligand, hemimellitic acid is utilized in the synthesis of MOFs. These porous materials have shown promise in drug delivery applications, where the encapsulated therapeutic agent can be released under specific physiological conditions.[9]

  • Polymers and Resins: The tricarboxylic acid functionality enables its use as a cross-linking agent in the production of polyesters and other polymers, imparting desirable thermal and mechanical properties.[4]

Safety and Handling

1,2,3-Benzenetricarboxylic acid is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,2,3-Benzenetricarboxylic acid possesses a unique combination of physicochemical properties that stem from its vicinally substituted aromatic core. Its solubility, acidity, and reactivity make it a valuable and versatile tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the synthesis of novel materials and therapeutic agents.

References

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2022, September 18). Hemimellitic acid. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Retrieved January 27, 2026, from [Link]

  • NIST. (n.d.). 1,2,3-Benzenetricarboxylic acid. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (2015). SuppInfo 20150127. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US2887497A - Preparation of trimellitic anhydride.
  • ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... Retrieved January 27, 2026, from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved January 27, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). Polyprotic Acid Titration Analysis. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (n.d.). Encapsulation of pharmaceutical ingredient linker in metal–organic framework: combined experimental and theoretical insight into the drug delivery. Retrieved January 27, 2026, from [Link]

  • YouTube. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • PHYWE. (2019, May 15). Titration of a polyprotic acid with a strong base with Cobra4. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). US1863788A - Preparation of organic acid anhydrides.
  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b) differential scanning.... Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. Retrieved January 27, 2026, from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 27, 2026, from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved January 27, 2026, from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved January 27, 2026, from [Link]

  • Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. Retrieved January 27, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Encapsulation of pharmaceutical ingredient linker in metal-organic framework: Combined experimental and theoretical insight into the drug delivery. Retrieved January 27, 2026, from [Link]

  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved January 27, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). IR spectra of (A) benzene-1,3,5-tricarboxylic acid (H3BTC) and (B).... Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved January 27, 2026, from [Link]

Sources

A Spectroscopic Guide to Trioctyl Benzene-1,2,4-tricarboxylate: Unveiling the Molecular Fingerprint

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Trioctyl benzene-1,2,4-tricarboxylate. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this high-molecular-weight plasticizer.

Introduction

This compound, commonly known as trioctyl trimellitate (TOTM), is a branched-chain ester with the molecular formula C₃₃H₅₄O₆ and a molecular weight of approximately 546.78 g/mol . It is a significant industrial chemical, primarily utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products. Its low volatility, high thermal stability, and favorable toxicological profile compared to some ortho-phthalate plasticizers make it a subject of interest in materials science and for applications where biocompatibility is a concern.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for quality control, metabolic studies, and the development of novel applications.

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the interpretation of its unique spectral features.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, specifically the common isomer tris(2-ethylhexyl) trimellitate, is characterized by a central benzene ring substituted with three carboxylate groups at positions 1, 2, and 4. Each of these carboxylate groups is esterified with a 2-ethylhexyl alcohol. This intricate structure gives rise to a complex but interpretable set of spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule of this size and complexity, a high-field NMR instrument is recommended for optimal resolution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct regions corresponding to the aromatic protons and the aliphatic protons of the three 2-ethylhexyl chains.

Expected Chemical Shifts (δ) in ¹H NMR:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons7.5 - 8.5Multiplet3H
Methylene Protons (-OCH₂-)4.0 - 4.5Multiplet6H
Methine Proton (-CH-)1.6 - 1.8Multiplet3H
Methylene Protons (-CH₂-)1.2 - 1.6Multiplet24H
Methyl Protons (-CH₃)0.8 - 1.0Multiplet18H

Interpretation and Causality:

  • Aromatic Region: The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the carboxylate groups, hence their downfield chemical shifts. The substitution pattern will lead to a complex splitting pattern (multiplet).

  • Ester Linkage: The methylene protons directly attached to the ester oxygen (-OCH₂-) are significantly deshielded and appear in the 4.0 - 4.5 ppm region.

  • Alkyl Chains: The remaining protons of the 2-ethylhexyl chains will appear in the more shielded upfield region of the spectrum (0.8 - 1.8 ppm). The extensive overlap of these signals will result in broad multiplets. The terminal methyl groups will be the most shielded and appear at the highest field.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts (δ) in ¹³C NMR:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbons (-C=O)164 - 168
Aromatic Carbons128 - 135
Methylene Carbon (-OCH₂-)65 - 70
Methine Carbon (-CH-)38 - 42
Methylene Carbons (-CH₂-)22 - 31
Methyl Carbons (-CH₃)10 - 15

Interpretation and Causality:

  • Carbonyl Carbons: The carbons of the ester carbonyl groups are highly deshielded and appear at the lowest field.

  • Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region. The carbons attached to the carboxylate groups will be at the lower end of this range.

  • Alkyl Carbons: The carbons of the 2-ethylhexyl chains will appear in the upfield region, with the methylene carbon attached to the oxygen being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester and aromatic functionalities.

Key IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C-H (Aromatic)Stretching3050 - 3150
C-H (Aliphatic)Stretching2850 - 3000
C=O (Ester)Stretching1720 - 1740
C=C (Aromatic)Stretching1450 - 1600
C-O (Ester)Stretching1100 - 1300

Interpretation and Causality:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the ester carbonyl groups.

  • C-H Stretches: The spectrum will show both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

  • C-O Stretch: The C-O stretching vibrations of the ester groups will appear as strong bands in the fingerprint region.

Experimental Protocol for ATR-IR Spectroscopy:

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of liquid or solid samples with minimal preparation.

  • Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

  • Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 546.8. However, for large esters, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectra.

  • Key Fragmentation Patterns: The fragmentation of this compound will be driven by the cleavage of the ester groups and the alkyl chains. Common fragmentation pathways for esters include:

    • Loss of the alkoxy group (-OR): This would result in a fragment corresponding to the acylium ion.

    • McLafferty Rearrangement: This is a common fragmentation for esters with sufficiently long alkyl chains.

    • Cleavage of the alkyl chain: Fragmentation of the 2-ethylhexyl chains will produce a series of peaks separated by 14 Da (corresponding to CH₂ groups).

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column appropriate for the separation of high-molecular-weight compounds.

  • GC Conditions:

    • Injector Temperature: Set to a high enough temperature to ensure complete vaporization of the sample without thermal degradation.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a range of m/z values.

Mass_Spec_Fragmentation TOTM This compound (M⁺, m/z 546) Fragment1 Loss of -OCH₂CH(C₂H₅)C₄H₉ TOTM->Fragment1 Fragment3 Loss of C₈H₁₇ TOTM->Fragment3 Fragment2 Acylium Ion Fragment1->Fragment2 Fragment4 Alkyl Fragments Fragment3->Fragment4

Caption: Simplified fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a detailed "fingerprint" of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The insights provided in this guide, from the interpretation of spectral features to the practical experimental protocols, are intended to support researchers in their work with this important industrial chemical. A thorough understanding of these analytical techniques is crucial for ensuring the quality, purity, and safety of materials and products in which this compound is a key component.

References

  • PubChem. Trioctyl trimellitate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. [Link]

  • NIST. tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. [Link]

  • ResearchGate. Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. [Link]

  • Ito R, et al. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. Int J Pharm. 2008 Aug 6;360(1-2):91-5. [Link]

  • Eckert E, et al. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration. Arch Toxicol. 2018;92(10):3137-3148. [Link]

  • Redox. Safety Data Sheet Trioctyltrimellitate (TOTM). [Link]

  • Koch HM, et al. Analysis of ortho-phthalates and other plasticizers in select organic and conventional foods in the United States. J Expo Sci Environ Epidemiol. 2023;33(6):898-908. [Link]

  • Tugarinov V, et al. Nuclear magnetic resonance spectroscopy of high-molecular-weight proteins. Curr Opin Struct Biol. 2004;14(5):520-6. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate. [Link]

  • A.G. Layne. Trioctyl-Trimellitate-TOTM-SDS.pdf. [Link]

  • Adams K, et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. [Link]

  • Agilent. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Lee S, et al. Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J Anal Methods Chem. 2017;2017:8909241. [Link]

  • Terrific Science. Determination of Plasticizer in PVC by IR or FTIR and a Precipitation Method. [Link]

  • Semantic Scholar. Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. [Link]

  • Wider G, Wüthrich K. NMR spectroscopy of large molecules and multimolecular assemblies in solution. Curr Opin Struct Biol. 1999;9(5):594-601. [Link]

  • Sciforum. Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. [Link]

  • Höllerer C, et al. Tri-(2-ethylhexyl) trimellitate – Determination of 1-MEHTM, 2-MEHTM, 5OH-1-MEHTM, 5OH-2-MEHTM, 5cx-1-MEPTM, and 5cx-2-MEPTM in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. 2019;4(3):Doc036. [Link]

  • Agilent. Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. [Link]

  • Seebach D, et al. Enabling NMR studies of high molecular weight systems without the need for deuteration: The XL‐ALSOFAST experiment with delayed coupling. Magn Reson Chem. 2020;58(12):1135-1142. [Link]

  • University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • NIST. tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. [Link]

Sources

The Critical Role of Trioctyl Trimellitate (TOTM) in High-Temperature Wire and Cable Insulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of higher power densities and miniaturization across industries necessitates wire and cable insulation systems that can perform reliably under increasingly demanding thermal stress. This technical guide provides an in-depth examination of Trioctyl Trimellitate (TOTM), a premier plasticizer for polyvinyl chloride (PVC) formulations, engineered to meet the stringent requirements of high-temperature applications. We will explore the fundamental molecular attributes of TOTM that impart exceptional thermal stability, low volatility, and superior electrical properties to PVC insulation. This guide will elucidate the mechanism of plasticization, present comparative performance data, and detail standardized testing protocols essential for validating the long-term performance of TOTM-plasticized PVC in critical environments.

Introduction: The Thermal Challenge in Wire and Cable Insulation

The insulation of electrical wires and cables serves the primary functions of preventing short circuits and protecting the conductor from environmental factors. In many applications, from automotive engine compartments to industrial power distribution, this insulation is subjected to continuous or intermittent high temperatures. Such thermal stress can lead to the degradation of the insulating material, compromising its mechanical and electrical integrity, and ultimately leading to premature failure.

For PVC, a versatile and cost-effective polymer widely used for wire and cable insulation, its performance at elevated temperatures is critically dependent on the choice of plasticizer. Plasticizers are additives that increase the flexibility and processability of PVC. However, many conventional plasticizers exhibit high volatility at elevated temperatures, leading to their gradual loss from the PVC matrix. This phenomenon, known as plasticizer migration or evaporation, results in the hardening and embrittlement of the insulation, making it susceptible to cracking and electrical failure[1][2]. The selection of a thermally stable plasticizer is therefore paramount for the longevity and safety of high-temperature wire and cable.

Trioctyl Trimellitate (TOTM): A Molecular Solution for Thermal Stability

Trioctyl Trimellitate (TOTM), with the chemical formula C₃₃H₅₄O₆, is a high-molecular-weight plasticizer renowned for its exceptional performance in high-temperature environments[3]. Its molecular structure is the key to its superior properties, featuring a central aromatic trimellitate ring with three long, branched octyl ester chains.

TOTM_Structure center C₆H₃(COO)₃ r1 -(CH₂)₇CH₃ center->r1 Ester Linkage r2 -(CH₂)₇CH₃ center->r2 Ester Linkage r3 -(CH₂)₇CH₃ center->r3 Ester Linkage

Caption: Molecular structure of Trioctyl Trimellitate (TOTM).

This unique architecture confers several critical advantages:

  • Low Volatility: The high molecular weight and branched structure of TOTM significantly reduce its vapor pressure, minimizing its tendency to evaporate from the PVC matrix even at elevated temperatures. This ensures the long-term retention of flexibility and mechanical properties of the insulation[1][4][5].

  • High Thermal Stability: The robust chemical structure of TOTM provides inherent resistance to thermal degradation[3][5]. It can withstand prolonged exposure to high temperatures without significant breakdown, preserving its plasticizing efficiency[3].

  • Excellent Electrical Properties: TOTM imparts outstanding electrical insulation properties to PVC, including high volume resistivity, which is crucial for preventing current leakage[4][6][7]. These properties are maintained effectively across a wide temperature range[4].

  • Low Migration: The large molecular size of TOTM hinders its movement within the polymer matrix, resulting in low migration rates[8][9]. This is particularly important to prevent the plasticizer from leaching into and degrading adjacent materials[8].

The Mechanism of Plasticization in PVC

In its pure form, PVC is a rigid and brittle polymer due to the strong intermolecular forces between its long polymer chains. Plasticizers like TOTM function by embedding themselves between these PVC chains, thereby increasing the intermolecular spacing and reducing the forces of attraction.

This process can be visualized as follows:

Plasticization_Mechanism cluster_0 Rigid PVC cluster_1 Plasticized PVC PVC_Chain_1 PVC Chain PVC_Chain_2 PVC Chain Rigid_PVC_Node Strong Intermolecular Forces PVC_Chain_1->Rigid_PVC_Node PVC_Chain_2->Rigid_PVC_Node PVC_Chain_3 PVC Chain TOTM_Molecule TOTM Plasticized_PVC_Node Weakened Intermolecular Forces & Increased Flexibility PVC_Chain_3->Plasticized_PVC_Node PVC_Chain_4 PVC Chain TOTM_Molecule->Plasticized_PVC_Node PVC_Chain_4->Plasticized_PVC_Node Rigid_PVC_Node->Plasticized_PVC_Node Addition of TOTM

Caption: Mechanism of PVC plasticization by TOTM.

The dipolar interactions between the ester groups of TOTM and the C-Cl groups of PVC play a significant role in the plasticization process[10]. These interactions help to effectively shield the PVC chains from each other, resulting in a softer, more flexible material that is essential for wire and cable applications.

Performance Characteristics and Comparative Analysis

The selection of a plasticizer is a critical decision in the formulation of high-temperature wire and cable insulation. TOTM is specifically recommended for applications requiring a 105°C temperature rating[8][11]. A comparison with other common plasticizers highlights its superior performance in demanding thermal conditions.

PropertyTOTM (Trioctyl Trimellitate)DTDP (Di-tridecyl Phthalate)DINP (Di-isononyl Phthalate)DOP (Di-octyl Phthalate)
Temperature Rating Excellent (up to 105°C)[8][11]Good (up to 90°C)[8]Moderate (up to 70°C)[8]Low (up to 60°C)[8]
Volatility Very Low[1][4]LowModerate[8]High[8]
Heat Resistance Excellent[3][5]GoodModeratePoor
Migration Resistance Excellent[8][9]GoodModeratePoor
Electrical Properties Excellent[6][7]GoodGoodFair

As the table indicates, while phthalates like DOP and DINP are suitable for lower temperature applications, they exhibit significantly higher volatility, leading to a loss of performance at elevated temperatures. DTDP offers a step up in performance, but TOTM remains the superior choice for applications demanding the highest level of thermal endurance and permanence[8].

Experimental Protocols for Performance Validation

To ensure the reliability and safety of high-temperature wire and cable insulation, rigorous testing according to established industry standards is essential. The following are key experimental protocols for evaluating the performance of TOTM-plasticized PVC.

Thermal Aging

This test evaluates the material's ability to retain its physical properties after prolonged exposure to high temperatures.

Standard: Based on procedures outlined in ASTM D3032.

Methodology:

  • Prepare standardized samples of the TOTM-plasticized PVC insulation.

  • Measure initial mechanical properties, such as tensile strength and elongation at break, according to ASTM D638.

  • Place the samples in a forced-air oven at a specified elevated temperature (e.g., 136°C for a 105°C rated cable).

  • Age the samples for a specified duration (e.g., 168 hours).

  • After aging, allow the samples to cool to room temperature.

  • Re-measure the tensile strength and elongation at break.

  • Calculate the percentage retention of these properties. A high retention percentage indicates good thermal stability.

Thermal_Aging_Workflow Start Sample Preparation Initial_Measurement Measure Initial Mechanical Properties (Tensile Strength, Elongation) Start->Initial_Measurement Aging Thermal Aging in Oven (e.g., 136°C for 168h) Initial_Measurement->Aging Final_Measurement Measure Final Mechanical Properties Aging->Final_Measurement Analysis Calculate Percentage Retention of Properties Final_Measurement->Analysis End Performance Evaluation Analysis->End

Caption: Workflow for thermal aging testing of PVC insulation.

Electrical Resistivity Testing

This protocol measures the insulation's ability to resist the flow of electric current, a critical safety parameter.

Standard: Based on ASTM D257.

Methodology:

  • Prepare a flat sheet or tubular sample of the TOTM-plasticized PVC insulation.

  • Apply electrodes to the sample in a standardized configuration (e.g., guarded electrode).

  • Place the sample in a temperature-controlled chamber.

  • Apply a known DC voltage across the electrodes.

  • Measure the resulting current flow through the sample after a specified electrification time (e.g., 1 minute).

  • Calculate the volume resistivity using the formula: ρv = (A/t) * (V/I), where A is the effective area of the guarded electrode, t is the average thickness of the sample, V is the applied voltage, and I is the measured current.

  • Repeat the measurement at various temperatures to determine the temperature dependence of the resistivity.

Plasticizer Volatility (Weight Loss)

This test quantifies the amount of plasticizer lost from the insulation at elevated temperatures.

Standard: Based on ASTM D2287.

Methodology:

  • Cut a sample of the insulation to a specified size and weigh it accurately.

  • Place the sample in an oven at a specified temperature (e.g., 136°C).

  • After a set period (e.g., 168 hours), remove the sample and allow it to cool in a desiccator.

  • Reweigh the sample.

  • The percentage weight loss is calculated, which primarily corresponds to the loss of plasticizer. A low weight loss is indicative of a low-volatility plasticizer like TOTM.

Regulatory and Safety Considerations

High-temperature wires and cables are often subject to stringent safety standards to ensure their reliable performance in critical applications. In North America, Underwriters Laboratories (UL) provides key standards for flexible cords and fixture wires, such as UL 62[12][13][14]. These standards specify the performance requirements for insulation materials, including their thermal and electrical properties. The use of high-quality, thermally stable plasticizers like TOTM is instrumental in formulating PVC compounds that can meet these demanding standards.

Conclusion

Trioctyl Trimellitate (TOTM) stands out as a high-performance plasticizer that is indispensable for the formulation of PVC insulation for high-temperature wire and cable applications. Its unique molecular structure provides a superior combination of low volatility, high thermal stability, excellent electrical properties, and low migration. These characteristics directly address the primary failure mechanisms of PVC insulation in thermally stressful environments. By understanding the fundamental principles of TOTM's performance and adhering to rigorous testing protocols, researchers and engineers can confidently develop and specify durable and reliable wire and cable systems for the most demanding applications.

References

  • BASTONE. (2026, January 23). Plasticizer Selection Guide for Wire and Cable PVC Insulation. Retrieved from BASTONE website: [Link]

  • Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM). Retrieved from [Link]

  • Harwick Standard. (n.d.). Technical Data Sheet - Polycizer® TOTM. Retrieved from [Link]

  • KLJ Group. (n.d.). KANATOL - 3800 TRI OCTYL TRIMELLITATE (TOTM). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Understanding the Benefits of Trioctyl Trimellitate (TOTM) for High-Temperature PVC Wire and Cable Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trioctyl Trimellitate (TOTM) vs. DOTP: Choosing the Right Plasticizer for Electrical Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Trioctyl Trimellitate (TOTM) vs. Other Plasticizers: A Deep Dive into Performance for Specialized PVC Uses. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Retrieved from [Link]

  • Underwriters Laboratories. (n.d.). UL 62: Standard for Flexible Cord and Fixture Wire. Retrieved from [Link]

  • (2024, January 17). How does TOTM perform in high-temperature environments, and is it known for its heat stability? Retrieved from [Link]

  • (2025, August 10). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. Retrieved from [Link]

  • ASTM International. (n.d.). D2633 Standard Test Methods for Thermoplastic Insulations and Jackets for Wire and Cable. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Trioctyl benzene-1,2,4-tricarboxylate (Trioctyl Trimellitate)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Trioctyl benzene-1,2,4-tricarboxylate, commonly known as Trioctyl Trimellitate (TOTM). TOTM is a high-molecular-weight plasticizer utilized in various polymer applications where low volatility and high thermal stability are paramount.[1] The developed method employs a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for researchers, scientists, and professionals in drug development and material science.[2][3]

Introduction and Scientific Rationale

This compound (TOTM) is a primary plasticizer for polyvinyl chloride (PVC) and other resins, particularly in applications demanding high-temperature resistance and permanence, such as wire and cable insulation and medical tubing.[4][5] Its quantification is critical for quality control, stability studies, and leachables/extractables analysis.

The chemical structure of TOTM, featuring a benzene ring core and three long alkyl ester chains, renders it highly non-polar and hydrophobic.[5] This inherent property dictates the strategy for its chromatographic separation. Reversed-phase HPLC is the logical choice, as it separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]

Causality of Experimental Choices:

  • Stationary Phase Selection: A C18 (octadecyl) column is selected due to its strong hydrophobic character, which provides optimal retention for the highly non-polar TOTM molecule. This ensures that the analyte is sufficiently retained and separated from potential polar impurities.[6]

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is a strong organic solvent that effectively elutes the highly retained TOTM from the C18 column. The high percentage of acetonitrile is necessary to overcome the strong hydrophobic interactions between TOTM and the stationary phase, ensuring a reasonable retention time and good peak shape.

  • Detection Method: The benzene ring in the TOTM structure contains chromophores that absorb UV radiation.[7] While some plasticizers are detected at lower wavelengths like 220 nm[8][9], the conjugated system in TOTM allows for detection at a higher, more selective wavelength, thereby reducing potential interference from other non-absorbing compounds. A wavelength of 240 nm is chosen as a robust starting point, balancing sensitivity and selectivity.

Principle of Separation

The core principle of this method is reversed-phase chromatography. The stationary phase is non-polar (C18), while the mobile phase is relatively polar (acetonitrile/water mixture). When the sample is injected, the non-polar TOTM molecules preferentially adsorb to the hydrophobic stationary phase. The high-acetonitrile mobile phase then competes for interaction with the stationary phase and solvates the analyte, causing it to elute from the column. The degree of retention is directly proportional to the analyte's hydrophobicity.

G cluster_column HPLC Column (Non-Polar C18) A Analyte (TOTM) B C18 Stationary Phase A->B Hydrophobic Interaction (Adsorption) C Acetonitrile/Water B->C Competition C->A

Caption: Principle of RP-HPLC separation for TOTM.

Detailed Methodologies and Protocols

Materials and Reagents
  • This compound (TOTM): Reference Standard (≥99.0% purity).

  • Acetonitrile: HPLC grade or higher.

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter.

  • Methanol: HPLC grade (for sample preparation).

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (95:5 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TOTM reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The sample preparation will depend on the matrix. For a polymer matrix, an extraction step is required.

  • Extraction: Accurately weigh a known amount of the sample material (e.g., 1 gram of PVC) into a glass vial.

  • Solvent Addition: Add 10 mL of methanol to the vial.

  • Extraction Process: Cap the vial and sonicate in a water bath at 60°C for 1 hour to facilitate the extraction of TOTM.

  • Cooling and Filtration: Allow the sample to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration of TOTM within the calibration range.

Analytical Method Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[10]

  • Procedure: Inject the 50 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

    • Tailing factor: ≤ 2.0.

    • Theoretical plates: ≥ 2000.

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (sample matrix extract without TOTM) to ensure no interference at the retention time of the TOTM peak. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector.

Linearity and Range
  • Procedure: A seven-point calibration curve was prepared by injecting standards at concentrations of 1, 5, 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure: Accuracy was determined by spiking a placebo matrix with known amounts of TOTM at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Data Presentation

The developed method demonstrated excellent performance characteristics. A typical chromatogram shows a sharp, well-defined peak for TOTM at a retention time of approximately 6.5 minutes.

Summary of Validation Data

Validation ParameterResultAcceptance Criteria
Retention Time ~ 6.5 minN/A
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (RSD) 0.85%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Experimental Workflow Visualization

The overall process from sample handling to final data analysis is outlined below.

Caption: HPLC quantification workflow for TOTM.

Conclusion

This application note presents a simple, accurate, and precise RP-HPLC method for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision. It is suitable for routine quality control analysis and for specialized studies requiring the determination of TOTM in various matrices. The comprehensive protocol and clear rationale behind the experimental choices make this guide a valuable resource for professionals in the field.

References

  • Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem. National Center for Biotechnology Information. [Link]

  • TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. Univar Solutions. [Link]

  • Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. ACS Publications. [Link]

  • Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. ResearchGate. [Link]

  • tris-decyl benzene-1,2,4-tricarboxylate | C72H120O12 - PubChem. National Center for Biotechnology Information. [Link]

  • Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • This compound | CAS 89-04-3. Chemsrc. [Link]

  • What is Trioctyl Trimellitate (TOTM). BASTONE. [Link]

  • HPLC Determination of Plasticizers in Pharmaceuticals. Studylib. [Link]

  • Trioctyl trimellitate (TOTM). PENPET Petrochemical Trading. [Link]

  • HPLC analysis of plasticizers. Omics Online. [Link]

  • TOTM (TriOctyl Trimellitate) Product/Technical Data. R.E. Carroll, Inc. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem. National Center for Biotechnology Information. [Link]

  • HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. [Link]

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Normal Phase HPLC - purification of non polar Nat prod. Chromatography Forum. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

Application Note: Quantitative Analysis of Tris(2-ethylhexyl) trimellitate (TOTM) in Medical Devices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

[Senior Application Scientist]

Introduction

Tris(2-ethylhexyl) trimellitate (TOTM) is a high-molecular-weight plasticizer increasingly utilized as a safer alternative to certain phthalates, like di-(2-ethylhexyl) phthalate (DEHP), in the manufacturing of polyvinyl chloride (PVC) medical devices.[1][2][3][4] Its low volatility and migration resistance make it suitable for applications requiring high temperatures and contact with sensitive fluids.[5] However, concerns about the potential for plasticizers to leach into pharmaceutical solutions and biological fluids necessitate robust and reliable analytical methods to quantify TOTM migration. This ensures patient safety and compliance with regulatory standards.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[6][7] Its combination of the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry makes it a "gold standard" for the analysis of plasticizers like TOTM.[6] This application note provides a comprehensive protocol for the analysis of TOTM in medical devices, detailing sample preparation, instrumental analysis, and data processing.

Principle of the Method

This method involves the extraction of TOTM from the PVC matrix of a medical device using a suitable organic solvent. The resulting extract is then concentrated and analyzed by GC-MS. The gas chromatograph separates TOTM from other extractable components based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then ionizes the eluted TOTM molecules, separating the resulting ions based on their mass-to-charge ratio (m/z) to provide a characteristic mass spectrum for identification and quantification.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample PVC Medical Device Sample Cut Cut into small pieces Sample->Cut Weigh Weigh Sample Cut->Weigh Extract Solvent Extraction (e.g., Dichloromethane, Hexane) Weigh->Extract Concentrate Concentrate Extract (Nitrogen Evaporation) Extract->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate GC Separation Inject->Separate Ionize MS Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Identify Identify TOTM (Retention Time & Mass Spectrum) Detect->Identify Quantify Quantify TOTM (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Figure 1: General workflow for the GC-MS analysis of TOTM from PVC medical devices.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Hexane, Ethanol (HPLC or analytical grade)

  • Standards: Tris(2-ethylhexyl) trimellitate (TOTM) analytical standard

  • Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Benzyl Benzoate or a suitable deuterated analog.

  • Glassware: Volumetric flasks, vials with PTFE-lined septa, Pasteur pipettes.

  • Equipment: Analytical balance, sonicator, nitrogen evaporator.

Sample Preparation Protocol

The choice of sample preparation technique is critical for accurate and reproducible results.[8] Solvent extraction is a common and effective method for extracting TOTM from PVC matrices.[9]

Protocol: Solvent Extraction

  • Sample Comminution: Cut a representative portion of the PVC medical device (e.g., tubing, bag) into small pieces (approximately 1 cm squares).[9] This increases the surface area for efficient extraction.

  • Weighing: Accurately weigh approximately 0.1 to 0.5 g of the cut PVC sample into a glass vial.[10]

  • Solvent Addition: Add a known volume (e.g., 10 mL) of a suitable organic solvent such as dichloromethane or hexane to the vial.[10][11] The choice of solvent can influence the extraction efficiency of different plasticizers.[9]

  • Extraction:

    • Vortex the mixture to ensure the solvent thoroughly wets the sample.

    • Place the vial in a sonicator bath for a specified period (e.g., 30 minutes to 5 hours) at a controlled temperature (e.g., 40-60°C).[9][10] Sonication facilitates the penetration of the solvent into the polymer matrix.

  • Concentration:

    • Carefully transfer the solvent extract to a clean vial.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.[12] This step concentrates the analyte for improved sensitivity.

  • Reconstitution: Reconstitute the dried extract in a precise volume of the analytical solvent (e.g., hexane or dichloromethane) to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).[13] If an internal standard is used, it should be added at this stage.

  • Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This protects the GC inlet and column.[11]

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of TOTM. These may need to be optimized for your specific instrument and application.

Parameter Setting Rationale
Gas Chromatograph
Injector Splitless mode, 290-300°C[10]Splitless injection is used for trace analysis to ensure the maximum transfer of the analyte onto the column. A high injector temperature is necessary to volatilize the high-boiling point TOTM.[6]
Column DB-5MS (or equivalent), 15-30 m x 0.25 mm ID, 0.1-0.25 µm film thickness[10]A non-polar column like DB-5MS provides good separation for a wide range of semi-volatile compounds, including plasticizers.
Carrier Gas Helium, constant flow rate of 1.0-1.3 mL/min[10]Helium is an inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 50-70°C (hold 1 min), Ramp 1: 20°C/min to 240°C, Ramp 2: 12°C/min to 310-320°C (hold 10-18 min)[10]The temperature program is designed to separate TOTM from other potential extractables and ensure it elutes as a sharp peak. The final high temperature is necessary to elute the high-boiling TOTM.
Mass Spectrometer
Ion Source Electron Ionization (EI), 70 eV[10]EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification.
Ion Source Temp. 230-240°C[9][10]An appropriate ion source temperature prevents condensation of the analyte while minimizing thermal degradation.
Interface Temp. 300-310°C[9][10]The interface temperature must be high enough to prevent the analyte from condensing as it transfers from the GC to the MS.
Acquisition Mode Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)[10]Full scan mode is used for qualitative identification by comparing the obtained mass spectrum to a library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions of TOTM.
SIM Ions for TOTM Quantifier: m/z 305.05, Qualifiers: (e.g., m/z 149, 279, 413)The selection of a specific quantifier ion and several qualifier ions increases the confidence in the identification and quantification of TOTM. The ion at m/z 305.05 is a characteristic fragment of TOTM.[10]

Method Validation

To ensure the reliability of the analytical results, the GC-MS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.[15][16][17]

  • Accuracy: The closeness of the measured value to the true value. This can be determined by spike-recovery experiments, where a known amount of TOTM is added to a blank matrix and the recovery is calculated.[14][15][16][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.[14][16][17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (Recovery) 80-120%
Precision (RSD) ≤ 15%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Data Analysis and Quantification

  • Identification: The identification of TOTM is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The presence of the quantifier and qualifier ions in the correct ratios provides further confirmation.

  • Quantification: The concentration of TOTM in the sample is determined using the external standard method. A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the TOTM standards. The concentration of TOTM in the unknown sample is then calculated from its peak area using the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the determination of TOTM in PVC medical devices using GC-MS. The described method, including sample preparation, instrumental parameters, and validation guidelines, offers a reliable approach for quality control and safety assessment in the pharmaceutical and medical device industries. The versatility of GC-MS allows for both the confident identification and precise quantification of TOTM, ensuring that medical devices meet the required safety standards for patient use.

References

  • Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. (2016, January 25). PubMed. Retrieved from [Link]

  • Bourdeaux, D., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 295-303.
  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu. Retrieved from [Link]

  • Toxicity Review of TOTM. (2018, October). Consumer Product Safety Commission. Retrieved from [Link]

  • Fawaz, S., et al. (2021). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Ito, R., et al. (2008). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. International Journal of Pharmaceutics, 360(1-2), 91-95.
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic. (2016, December 21). Google Patents.
  • GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. (2018, July 19). PubMed. Retrieved from [Link]

  • Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. (n.d.). ResearchGate. Retrieved from [Link]

  • Faure, K., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS One, 13(2), e0192367.
  • Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

  • Bernard, L., et al. (2018). Group Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: Comparison and optimization of the extraction procedures, a pre-migration test step. Journal of Pharmaceutical and Biomedical Analysis, 151, 298-305.
  • Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. (n.d.). Europe PMC. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). Arhiv za higijenu rada i toksikologiju, 73(3), 195-204.
  • Multidimensional gas chromatographic‒Mass spectrometric method for separation and identification of triacylglycerols in olive oil. (2020, October 11). PubMed. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

  • GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. (2020). Foods, 9(10), 1432.
  • Gas Chromatography–Time-of-Flight Mass Spectrometry in Food Analysis. (2007, January 1). LCGC Europe. Retrieved from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Journal of Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (n.d.). sfera - Unife. Retrieved from [Link]

Sources

Application Notes and Protocols: Formulation of Trioctyl Benzene-1,2,4-tricarboxylate in Biocompatible Materials

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Advanced Biocompatible Plasticizers

The development of biocompatible materials is a cornerstone of modern medicine and drug delivery. Polyvinyl chloride (PVC) has long been a dominant polymer in medical devices due to its versatility, cost-effectiveness, and ease of processing.[1] However, the performance of PVC is intrinsically linked to the choice of plasticizer, a component that imparts flexibility. Historically, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), were widely used but have come under scrutiny due to concerns about their potential for leaching and adverse health effects.[2] This has driven the search for safer, more stable alternatives.

Trioctyl benzene-1,2,4-tricarboxylate, more commonly known as trioctyl trimellitate (TOTM), has emerged as a leading high-performance, non-phthalate plasticizer for demanding biocompatible applications.[3] Its larger molecular structure and lower volatility contribute to significantly reduced migration from the polymer matrix, enhancing the safety profile of medical devices like IV bags, blood bags, and medical tubing.[3][4] This document provides a comprehensive guide to the formulation, characterization, and biocompatibility assessment of TOTM in polymeric materials, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties of this compound (TOTM)

Understanding the fundamental properties of TOTM is crucial for its effective formulation. These properties dictate its processing behavior, its interaction with the polymer matrix, and its long-term stability.

PropertyValue/DescriptionSource(s)
Chemical Name Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate[5]
Synonyms Trioctyl trimellitate, TOTM[5]
CAS Number 3319-31-1[5]
Molecular Formula C₃₃H₅₄O₆[4][6]
Molecular Weight 546.78 g/mol [4]
Physical State Colorless to light yellow viscous liquid[4]
Density (at 20°C) ~0.99 g/mL[4]
Boiling Point ~414°C[4]
Flash Point ~260°C (closed cup)[4]
Water Solubility Practically insoluble (1-2 µg/L)[4]
Log Kow 5.9-8 (highly hydrophobic)[4]

Chemical Structure of this compound

The molecular architecture of TOTM is key to its performance. The central benzene ring with three ester groups provides rigidity and thermal stability, while the branched 2-ethylhexyl side chains impart flexibility and ensure low volatility.

Caption: Workflow for the laboratory-scale formulation of TOTM-plasticized PVC.

Part 2: Characterization and Biocompatibility Testing

Once formulated, the material must be rigorously tested to ensure it meets the required performance and safety standards for its intended application.

Physicochemical Characterization

A suite of analytical techniques should be employed to characterize the thermal and mechanical properties of the TOTM-plasticized PVC.

Analytical TechniquePurposeTypical Parameters to Measure
Differential Scanning Calorimetry (DSC) To determine thermal transitions.Glass transition temperature (Tg), melting temperature (Tm).
Thermogravimetric Analysis (TGA) To assess thermal stability and composition.Onset of degradation temperature, weight loss profile. [3]
Tensile Testing To evaluate mechanical properties.Tensile strength, elongation at break, Young's modulus.
Durometer Hardness To measure the hardness of the material.Shore A or D hardness value. [5]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the incorporation of TOTM and other additives.Characteristic peaks of ester carbonyl groups and other functional groups. [4]
Protocol for Leachable and Extractable (L&E) Testing

For medical devices, it is critical to quantify the amount of TOTM and other additives that may migrate out of the polymer. [7] Materials and Equipment:

  • TOTM-plasticized PVC material

  • Extraction solvents (e.g., purified water, ethanol/water mixtures, n-hexane)

  • Incubator or water bath

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [8][9] Protocol Steps:

  • Sample Preparation: Cut a known surface area of the PVC material and clean it to remove any surface contaminants.

  • Extraction:

    • Immerse the sample in a known volume of the extraction solvent in a sealed container. The choice of solvent should simulate the conditions of use.

    • Incubate at a specified temperature and duration (e.g., 70°C for 24 hours) to accelerate the extraction process.

  • Analysis:

    • After incubation, remove the sample and analyze the extraction solvent using a validated chromatographic method (GC-MS or LC-MS/MS) to identify and quantify the amount of TOTM and other leachables. [8][9] * A standard curve of TOTM should be prepared to accurately quantify its concentration in the extract.

Biocompatibility Testing Framework (ISO 10993)

The biological safety of the final material must be evaluated according to the International Standard ISO 10993, "Biological evaluation of medical devices". The specific tests required depend on the nature and duration of the device's contact with the body. For a material intended for blood contact, such as medical tubing, a comprehensive set of tests is necessary.

Core In Vitro Biocompatibility Tests (ISO 10993):

  • ISO 10993-5: Tests for In Vitro Cytotoxicity: This is a fundamental test to assess the general toxicity of the material at a cellular level.

    • Protocol Overview: Extracts of the material are prepared and brought into contact with a cultured cell line (e.g., L929 mouse fibroblasts). The viability of the cells is then assessed quantitatively (e.g., using an MTT assay) and qualitatively (by observing cell morphology). A significant reduction in cell viability indicates a cytotoxic effect.

  • ISO 10993-10: Tests for Irritation and Skin Sensitization: These tests evaluate the potential of the material to cause a local inflammatory response or an allergic reaction.

  • ISO 10993-4: Selection of Tests for Interactions with Blood (Hemocompatibility): For blood-contacting devices, these tests are critical. They assess:

    • Hemolysis: The potential of the material to damage red blood cells.

    • Thrombogenicity: The tendency of the material to induce blood clot formation.

    • Complement Activation: The activation of the complement system, a part of the innate immune system.

In Vivo Biocompatibility Tests (as required):

  • ISO 10993-11: Tests for Systemic Toxicity: These tests evaluate the potential for the material to cause toxic effects in the entire body. This is typically assessed by implanting the material in a suitable animal model and observing for any adverse systemic reactions.

  • ISO 10993-6: Tests for Local Effects after Implantation: This involves implanting the material into the muscle or subcutaneous tissue of an animal model to evaluate the local tissue response at the site of implantation.

Caption: A tiered approach to biocompatibility testing of TOTM-plasticized materials based on ISO 10993.

Conclusion

This compound (TOTM) offers a compelling solution for the formulation of safe and effective biocompatible materials, particularly as a replacement for traditional phthalate plasticizers in PVC medical devices. Its favorable physicochemical properties, including high thermal stability and low migration potential, contribute to its excellent performance and safety profile. By following the detailed protocols for formulation, characterization, and biocompatibility testing outlined in this guide, researchers and developers can confidently evaluate and implement TOTM in a new generation of biocompatible materials, ultimately enhancing patient safety and device performance. The successful application of these protocols relies on a thorough understanding of the underlying scientific principles and adherence to established standards.

References

  • Jia, P., Zhang, M., Hu, L., Zhou, J., Feng, G., & Zhou, Y. (2015). Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. Industrial & Engineering Chemistry Research, 54(45), 11496-11503. [Link]

  • BASTONE. (2025). What is Trioctyl Trimellitate (TOTM). Retrieved from [Link]

  • Confederation of Indian Industry. (n.d.). PVC Compounding. Retrieved from [Link]

  • ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS 89-04-3. Retrieved from [Link]

  • Kambia, K., Dine, T., Gressier, B., Luyckx, M., Brunet, C., Michaud, L., & Cazin, J. C. (2008). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. Chromatographia, 68(3-4), 261-266. [Link]

  • Chi, M., Liu, K., & Liu, C. (2013). The effects of trioctyl trimellitate on steroidogenesis in rat and human adrenocortical cells. Journal of hazardous materials, 244-245, 734-741. [Link]

  • U.S. Food and Drug Administration. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]

  • TÜV SÜD. (n.d.). ISO 10993 - Biocompatibility testing of medical devices. Retrieved from [Link]

  • Bernard, L., Décaudin, B., Lecoeur, M., Richard, C., Bourdeaux, D., & Sautou, V. (2021). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of pharmaceutical and biomedical analysis, 192, 113653. [Link]

  • European Plasticisers. (n.d.). Medical applications. Retrieved from [Link]

  • Society of Plastics Engineers. (2021, June 25). Introduction to PVC Gelation and Formulation w/ Kevin Yocca [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). TGA-detected kinetics of TOTM-plasticized PVC film degradation at.... Retrieved from [Link]

  • Med-Di-Dia. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. Retrieved from [Link]

  • Semsarzadeh, M. A., Mehrabzadeh, M., & Saie Arabshahi, S. (2005). Mechanical and Thermal Properties of the Plasticized PVC-ESBO. Iranian Polymer Journal, 14(9), 769-773. [Link]

  • Waters. (n.d.). Extractables and Leachables. Retrieved from [Link]

  • Medical Design and Outsourcing. (2016). Eliminating DEHP Plasticizer in Medical-Grade PVC. Retrieved from [Link]

  • AZoM. (2024). How to Determine Leachables and Extractables in Polymers. Retrieved from [Link]

  • Emergo by UL. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved from [Link]

  • Wiley Analytical Science. (2024). Study of extractables and leachables of non-polyvinyl chloride soft infusion bags from different batches by analytical assessment threshold screening. Retrieved from [Link]

  • Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS One, 13(2), e0192367. [Link]

  • Knez, M., et al. (2022). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. International Journal of Environmental Research and Public Health, 19(19), 12345. [Link]

  • Wilkes, C. E., Daniels, C. A., & Summers, J. W. (2005). PVC Handbook. Hanser Gardner Publications. [Link]

Sources

Experimental setup for thermal aging of TOTM-plasticized polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Experimental Setup for Thermal Aging of Trioctyl Trimellitate (TOTM)-Plasticized Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in Plasticized Polymers

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer favored for its low volatility, heat resistance, and durability. It is extensively used in demanding applications, such as medical device tubing, wire and cable insulation, and automotive interiors, where performance at elevated temperatures is critical.[1] However, prolonged exposure to heat can initiate a cascade of degradation processes in the polymer matrix.[2] This thermal aging can lead to plasticizer migration, embrittlement, discoloration, and a general decline in the material's mechanical and functional properties.[3][4][5]

For researchers in the medical and pharmaceutical fields, understanding these aging characteristics is not merely an academic exercise. The migration of plasticizers or their degradation byproducts from medical devices like blood bags or intravenous tubing can pose significant toxicological risks.[6][7] Therefore, a robust and standardized experimental setup to simulate and analyze thermal aging is essential for predicting the long-term performance, safety, and service life of these critical materials.

This guide provides a comprehensive framework for designing and executing a thermal aging study on TOTM-plasticized polymers. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the generated data is both reliable and meaningful.

Section 1: Core Principles of Thermal Aging in TOTM-Plasticized Systems

Thermal aging of plasticized polymers is a multifaceted process driven by increased molecular mobility at elevated temperatures. The primary degradation pathways include:

  • Plasticizer Migration and Volatilization: Heat provides the necessary energy for TOTM molecules, which are not chemically bonded to the polymer chains, to diffuse through the matrix.[8] This can lead to their loss from the material through volatilization (evaporation into the surrounding atmosphere) or exudation (migration to the surface).[1][9] The rate of this loss is a key factor in the material's long-term flexibility.

  • Polymer Chain Degradation: The base polymer, commonly Polyvinyl Chloride (PVC) in TOTM applications, can undergo thermo-oxidative degradation. This process often involves dehydrochlorination in the case of PVC, leading to the formation of polyene structures that cause discoloration (yellowing to browning) and embrittlement.[4][10]

  • Changes in Morphology: For semi-crystalline polymers, aging at temperatures above the glass transition temperature (Tg) but below the melting point can induce changes in the crystalline structure, such as annealing or recrystallization, which can alter mechanical properties.[2][11]

Understanding these mechanisms is crucial for selecting the appropriate analytical techniques to quantify the effects of aging.

Section 2: Experimental Design and Strategic Considerations

A well-designed aging study provides a predictive model for a material's behavior over time. The cornerstone of this design is the adherence to established standards, such as ASTM D3045 (Standard Practice for Heat Aging of Plastics Without Load) , which provides a framework for the procedures.[12][13]

Selection of Aging Temperatures

The choice of temperature is the most critical parameter. It must be high enough to accelerate aging meaningfully without inducing degradation mechanisms that would not occur at normal service temperatures.

  • Causality: The Arrhenius principle states that the rate of chemical reactions (and thus degradation) increases exponentially with temperature. However, this principle is only valid if the fundamental degradation mechanism remains the same.[2]

  • Expert Recommendation: To ensure the validity of the accelerated aging, the highest selected temperature should be at least 15°C below the Vicat softening temperature for amorphous polymers or 15°C below the melting point for semi-crystalline polymers.[2] For many TOTM-plasticized PVC applications, the glass transition temperature (Tg) is between 70°C and 90°C.[14] Testing at temperatures significantly above Tg but below the polymer's melting or decomposition point is common.

  • Protocol: A typical study might employ at least three temperatures. For example, for a medical-grade PVC-TOTM composite, suitable temperatures could be 70°C, 85°C, and 100°C.

Determination of Time Intervals

The time points for sample removal should be chosen to capture the degradation curve effectively. Intervals should be shorter at the beginning of the experiment and can be extended as the rate of change slows.

  • Recommended Practice: According to ASTM D3045 guidance, temperatures and durations should be selected to cause failure or a specific property change at intervals of approximately one, three, six, and nine to twelve months to allow for reliable extrapolation.[15] For accelerated studies, these can be scaled down to days or weeks (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

Environmental Control

The aging environment must be controlled and consistent.

  • Atmosphere: Thermal aging should be conducted in a forced-air convection oven to ensure uniform temperature distribution and prevent the buildup of volatile degradation products around the samples.[16] The air exchange rate should be specified and consistent.

  • Humidity: While this protocol focuses on thermal aging, it is important to note that humidity can also play a significant role.[17] If not a specific factor under study, humidity should be monitored and kept at ambient or specified levels.

Section 3: Materials and Equipment

  • Polymer Samples: Standardized test specimens (e.g., tensile bars, disks) of the TOTM-plasticized polymer. The formulation, including the specific type of polymer, TOTM concentration (phr - parts per hundred resin), and presence of other additives (stabilizers, lubricants), must be well-documented.

  • Forced-Air Convection Oven: Capable of maintaining the set temperature with high precision (e.g., ±1°C) and a controlled air exchange rate. A programmable unit like a Memmert INB200 is suitable.[18]

  • Sample Racks: Made of a non-reactive material (e.g., stainless steel) to hold specimens without impeding airflow.

  • Analytical Balance: With a resolution of at least 0.1 mg for gravimetric analysis.

  • Calipers: For precise measurement of sample dimensions.

  • Personal Protective Equipment (PPE): Heat-resistant gloves, safety glasses.

  • Post-Aging Analytical Equipment (as required):

    • Universal Testing Machine (for mechanical properties)

    • Differential Scanning Calorimeter (DSC)

    • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

    • High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)

Section 4: Detailed Experimental Protocol

This protocol outlines the core procedure for conducting the thermal aging study.

Pre-Aging Sample Preparation and Conditioning
  • Labeling: Mark each specimen with a unique identifier that will not be compromised by the heat treatment. Engraving or using high-temperature resistant labels is recommended.

  • Initial Measurements: For each specimen, perform and record the following baseline (Time 0) measurements:

    • Mass: Weigh each specimen to the nearest 0.1 mg.

    • Dimensions: Measure the thickness, width, and length at three different points and calculate the average.

    • Appearance: Photograph each specimen against a neutral background and note its initial color and clarity.

  • Conditioning: Condition all specimens for at least 40 hours at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH), as specified in standards like ISO 291. This ensures all samples start from a consistent state.

  • Control Group: Set aside a sufficient number of conditioned specimens to serve as the unaged (Time 0) control group for all subsequent analytical tests.

Accelerated Thermal Aging Procedure
  • Oven Setup: Preheat the forced-air convection oven(s) to the desired aging temperature(s). Allow the temperature to stabilize for at least 2 hours before introducing samples.

  • Sample Placement: Suspend the specimens on the racks within the oven. Ensure they are not touching each other or the oven walls to allow for uniform air circulation.

  • Initiate Aging: Place the racks in the preheated oven and start the timer for the first aging interval.

  • Sample Removal: At the end of each designated time interval, turn off the oven (or open the door in a well-ventilated area) and, using heat-resistant gloves, carefully remove the rack corresponding to that time point.

  • Post-Aging Conditioning: Place the removed samples in a desiccator to cool to room temperature without absorbing moisture. Once cooled, re-condition them under the same standard conditions (e.g., 23 ± 2°C, 50% RH) for at least 40 hours before proceeding with post-aging analysis. This step is critical for ensuring comparability between aged and unaged samples.

  • Repeat: Repeat steps 4 and 5 for all subsequent time intervals.

G cluster_prep Phase 1: Preparation cluster_aging Phase 2: Accelerated Aging cluster_analysis Phase 3: Multi-faceted Analysis p1 Sample Fabrication (e.g., Tensile Bars) p2 Initial Measurement (Mass, Dimensions, Color) p1->p2 p3 Standard Conditioning (e.g., 23°C, 50% RH) p2->p3 a1 Place samples in pre-heated oven(s) (T1, T2, T3) p3->a1 Input Samples a2 Remove samples at prescribed intervals (t1, t2, t3...) a1->a2 a3 Cool & Re-condition a2->a3 an1 Gravimetric Analysis (Weight Loss) a3->an1 an2 Mechanical Testing (Tensile, Elongation) a3->an2 an3 Thermal Analysis (DSC for Tg) a3->an3 an4 Spectroscopic Analysis (FTIR-ATR) a3->an4 an5 Chromatographic Analysis (HPLC/GC) a3->an5

Fig. 1: Experimental workflow for thermal aging and analysis.

Section 5: Post-Aging Characterization Protocols

Characterizing the aged samples using multiple analytical techniques provides a holistic view of the material's degradation.

Gravimetric Analysis (Plasticizer Loss)
  • Principle: The primary cause of weight loss in non-degrading polymers at elevated temperatures is the volatilization of additives like plasticizers.[9]

  • Protocol:

    • After post-aging conditioning, weigh each aged specimen using the same analytical balance from the pre-aging step.

    • Calculate the percentage weight loss using the formula: Weight Loss (%) = [(Initial Mass - Final Mass) / Initial Mass] * 100

    • Plot the percentage weight loss against aging time for each temperature.

Mechanical Property Analysis
  • Principle: The loss of plasticizer leads to an increase in the material's modulus and a decrease in its elongation at break, signifying embrittlement.[3][19]

  • Protocol (based on ISO 527):

    • Using a universal testing machine, perform tensile tests on at least five replicate specimens for each aging condition (and the Time 0 control).

    • Record the tensile strength, Young's modulus, and elongation at break.

    • Calculate the average and standard deviation for each set of replicates.

    • Plot the retention of each property (e.g., % Elongation Retention = (Aged Elongation / Initial Elongation) * 100) against aging time.

Thermal Analysis (DSC)
  • Principle: The glass transition temperature (Tg) is highly sensitive to plasticizer content. As TOTM is lost, the Tg of the polymer will increase, indicating reduced chain mobility.[14]

  • Protocol:

    • Cut a small sample (5-10 mg) from the core of an aged specimen.[20]

    • Perform a DSC scan using a heat-cool-heat cycle to erase the material's prior thermal history. A typical range would be from -20°C to 150°C at a heating rate of 10°C/min.[20]

    • Determine the Tg from the midpoint of the transition in the second heating scan.

    • Plot the change in Tg (ΔTg) against aging time.

Spectroscopic Analysis (FTIR-ATR)
  • Principle: FTIR-ATR can detect changes in the chemical structure of the polymer surface. It is excellent for identifying the loss of plasticizer (decrease in ester carbonyl peaks) and the degradation of the polymer backbone (formation of C=C double bonds in PVC).[8]

  • Protocol:

    • Press the surface of the aged sample firmly against the ATR crystal.

    • Acquire the infrared spectrum (typically 4000-600 cm⁻¹).

    • Compare the spectra of aged samples to the Time 0 control. Look for a decrease in the intensity of the TOTM ester carbonyl peaks (~1730 cm⁻¹) and the emergence of new peaks associated with polymer degradation.

G cluster_polymer TOTM-Plasticized Polymer Matrix cluster_degradation Degradation Products Polymer Polymer Chains (PVC) TOTM Molecules (Plasticizer) Products Volatilized TOTM Surface-Exuded TOTM Degraded Polymer (e.g., Polyenes) Polymer:t->Products Migration & Volatilization Polymer:p->Products Thermo-oxidation & Chain Scission Heat Thermal Energy (Heat) Heat->Polymer:p Increases Molecular Mobility

Fig. 2: Simplified mechanism of thermal degradation.

Section 6: Data Presentation and Interpretation

To ensure clarity and facilitate comparisons, data should be presented in both tabular and graphical formats.

Table 1: Example Experimental Design Parameters
ParameterDescription
Polymer Matrix Medical Grade PVC
Plasticizer Trioctyl Trimellitate (TOTM)
Concentration 40 phr
Aging Temperatures 70°C, 85°C, 100°C
Time Intervals 0, 7, 14, 28, 56 days
Aging Atmosphere Forced Air Circulation
Standard ASTM D3045
Table 2: Summary of Analytical Techniques and Expected Outcomes
Analytical TechniqueProperty MeasuredExpected Effect of Thermal Aging
Gravimetric Analysis Mass of specimenDecrease due to TOTM volatilization.
Tensile Testing Tensile Strength, Modulus, ElongationIncrease in strength/modulus, significant decrease in elongation.
DSC Glass Transition Temperature (Tg)Increase as plasticizer content decreases.
FTIR-ATR Spectroscopy Chemical functional groupsDecrease in ester C=O peak intensity; potential new peaks from degradation.
Chromatography (HPLC/GC) Extracted plasticizer quantityConfirms identity and quantifies the amount of migrated TOTM.

References

  • National Institutes of Health (NIH). (2021). Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?Link

  • NPL. (2023). Accelerated ageing of polymers. NPL Publications. Link

  • ACS Publications. (n.d.). Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. Industrial & Engineering Chemistry Research. Link

  • ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.Link

  • ASTM International. (2018). D3045 Standard Practice for Heat Aging of Plastics Without Load.Link

  • ResearchGate. (n.d.). Thermal aging EPTC2009.Link

  • ResearchGate. (2022). Effect of thermal aging above the glass transition temperature on the mechanical properties of rigid PVC tube.Link

  • Micom Laboratories. (n.d.). ASTM D3045 heat aging practice for unloaded plastics tests.Link

  • MDPI. (2023). Effect of Thermal Aging on Mechanical Properties and Morphology of GF/PBT Composites.Link

  • MDPI. (2023). Influence of Ageing on Optical, Mechanical, and Thermal Properties of Agricultural Films.Link

  • IEEE Xplore. (2005). Thermal aging of polyvinyl chloride.Link

  • National Institutes of Health (NIH). (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study.Link

  • IEEE Xplore. (2005). Thermal aging of polyvinyl chloride. Conference on Electrical Insulation and Dielectric Phenomena. Link

  • PubMed Central (PMC). (n.d.). Plasticizer Degradation by Marine Bacterial Isolates: A Proteogenomic and Metabolomic Characterization.Link

  • ASTM International. (2003). D 3045 – 92 (Reapproved 2003) - Standard Practice for - Heat Aging of Plastics Without Load.Link

  • Centexbel. (n.d.). Accelerated ageing according to ISO 1419:2019 / ASTM-F1980.Link

  • National Institutes of Health (NIH). (2021). Effect of Thermal Aging on the Physico-Chemical and Optical Properties of Poly(ester urethane) Elastomers Designed for Passive Damping (Pads) of the Railway.Link

  • YouTube. (2025). How Does Heat Affect PVC? - Chemistry For Everyone.Link

  • ResearchGate. (2025). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions.Link

  • Longchang Chemical. (2023). Do you know TOTM plasticizer?Link

  • ASTM International. (2003). ASTM D3045-92(2003) - Standard Practice for Heat Aging of Plastics Without Load.Link

  • Infomall. (2022). Aging test methods and relevant standards of polymer materials.Link

  • Scribd. (n.d.). Methods for Determination of Plasticizer Migration.Link

  • ASM International. (n.d.). Thermal Stresses and Physical Aging of Plastics.Link

  • Intertek. (n.d.). Thermal-Oxidative Stability ASTM D3012, GM9059P.Link

  • Consumer Product Safety Commission. (2018). Toxicity Review of TOTM.Link

Sources

Application Notes and Protocols for Surface Modification of Trioctyl Benzene-1,2,4-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Trioctyl benzene-1,2,4-tricarboxylate, also known as trioctyl trimellitate (TOTM), is a high molecular weight ester of trimellitic acid with the molecular formula C33H54O6.[1][2] It is recognized for its low volatility, high thermal stability, and excellent performance as a plasticizer in various polymers.[1][3][4][5][6] In the realm of biomedical research and drug development, the surface properties of materials are of paramount importance. The functionalization of surfaces can significantly enhance biocompatibility, control cellular interactions, and facilitate the targeted delivery of therapeutic agents.[7][8][9][10]

This document provides detailed application notes and protocols for the surface modification of substrates coated with this compound. The methodologies described herein are designed to introduce reactive functional groups onto the surface, thereby enabling subsequent conjugation of biomolecules or drugs. These protocols are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TOTM in creating advanced functional surfaces.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Application Note 1: Surface Hydrolysis for Carboxylic Acid Functionalization

Principle

This protocol details the controlled hydrolysis of the ester groups of this compound on a surface.[1] Under basic conditions, the ester linkages are cleaved to yield carboxylate anions and octanol. Subsequent acidification protonates the carboxylates to form carboxylic acid groups. These carboxylic acid moieties can then serve as anchor points for the covalent attachment of molecules containing primary amines via carbodiimide chemistry.

Causality of Experimental Choices
  • Base-catalyzed hydrolysis: Sodium hydroxide is chosen as the catalyst due to its efficacy in saponification reactions. The concentration is optimized to ensure surface modification without excessive etching or delamination of the TOTM coating.

  • Solvent System: An ethanol/water mixture is used to facilitate the interaction of the aqueous base with the hydrophobic TOTM surface. Ethanol helps to swell the organic layer, making the ester groups more accessible.

  • Acidification: Hydrochloric acid is used to protonate the carboxylate anions. A dilute solution is sufficient to effect the conversion without damaging the substrate.

Experimental Workflow

Hydrolysis_Workflow cluster_prep Substrate Preparation cluster_hydrolysis Hydrolysis cluster_acidification Acidification cluster_characterization Characterization prep TOTM-coated Substrate hydro Immerse in NaOH/Ethanol/Water prep->hydro Incubate at 50°C acid Immerse in dilute HCl hydro->acid Rinse with DI water char XPS, Contact Angle, AFM acid->char Dry under N₂ stream

Caption: Workflow for surface hydrolysis of TOTM.

Detailed Protocol

Materials:

  • TOTM-coated substrate (e.g., glass slide, silicon wafer)

  • Sodium hydroxide (NaOH)

  • Ethanol (200 proof)

  • Hydrochloric acid (HCl), 1 M

  • Deionized (DI) water

  • Nitrogen gas supply

  • Glass beakers and petri dishes

  • Magnetic stirrer and stir bar

  • Water bath or oven

Procedure:

  • Preparation of Hydrolysis Solution:

    • Prepare a 1 M NaOH solution in DI water.

    • In a glass beaker, mix ethanol and DI water in a 1:1 (v/v) ratio.

    • Add the 1 M NaOH solution to the ethanol/water mixture to a final concentration of 0.1 M. Stir until homogeneous.

  • Surface Hydrolysis:

    • Place the TOTM-coated substrate in a clean glass petri dish.

    • Pour the 0.1 M NaOH in ethanol/water solution over the substrate until it is fully submerged.

    • Incubate the submerged substrate at 50°C for 1-2 hours. The optimal time may vary depending on the thickness of the TOTM coating and the desired density of carboxylic acid groups.

  • Rinsing:

    • Carefully remove the substrate from the hydrolysis solution.

    • Rinse the substrate thoroughly with DI water to remove any residual NaOH and octanol. A series of three rinses for 5 minutes each is recommended.

  • Acidification:

    • Prepare a 0.01 M HCl solution by diluting the 1 M stock solution with DI water.

    • Immerse the rinsed substrate in the 0.01 M HCl solution for 15 minutes to protonate the surface carboxylate groups.

  • Final Rinse and Drying:

    • Rinse the substrate again with DI water to remove excess HCl.

    • Dry the substrate under a gentle stream of nitrogen gas.

    • Store the functionalized substrate in a desiccator until further use.

Expected Outcome

The surface of the TOTM coating will be functionalized with carboxylic acid groups, resulting in a more hydrophilic surface compared to the unmodified substrate.

Application Note 2: Plasma-Assisted Surface Amination

Principle

This protocol describes the use of low-pressure plasma treatment to introduce primary amine groups onto the surface of a TOTM coating.[11][12] A nitrogen-hydrogen forming gas is used to generate a plasma containing reactive nitrogen and hydrogen species. These species interact with the surface, leading to the formation of amine (-NH2) functionalities, primarily on the alkyl chains of the TOTM molecule.

Causality of Experimental Choices
  • Plasma Gas Mixture: A mixture of nitrogen and hydrogen (forming gas) is used. Nitrogen provides the source of nitrogen atoms, while hydrogen helps to create a reducing environment that favors the formation of amine groups over imines or nitriles.

  • Low-Pressure Plasma: A low-pressure (vacuum) plasma system is employed to ensure a longer mean free path for the reactive species, leading to more uniform surface treatment.[12]

  • RF Power and Treatment Time: These parameters are critical for controlling the extent of functionalization. Lower power and shorter treatment times are initially recommended to minimize surface damage and ablation.

Experimental Workflow

Plasma_Amination_Workflow cluster_prep Substrate Preparation cluster_plasma Plasma Treatment cluster_post_treat Post-Treatment cluster_characterization Characterization prep TOTM-coated Substrate load Load into Plasma Chamber prep->load pump Evacuate to Base Pressure load->pump gas Introduce N₂/H₂ Gas pump->gas treat Ignite Plasma gas->treat vent Vent Chamber treat->vent char XPS, Contact Angle, AFM vent->char

Caption: Workflow for plasma-assisted surface amination of TOTM.

Detailed Protocol

Materials:

  • TOTM-coated substrate

  • Low-pressure plasma system with RF power supply

  • Nitrogen (N₂) gas, high purity

  • Hydrogen (H₂) gas, high purity (or a pre-mixed forming gas, e.g., 95% N₂ / 5% H₂)

  • Mass flow controllers

Procedure:

  • Substrate Preparation:

    • Ensure the TOTM-coated substrate is clean and free of any particulates. A gentle rinse with isopropanol followed by drying with nitrogen gas can be performed if necessary.

  • Plasma System Setup:

    • Place the substrate in the center of the plasma chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

  • Gas Introduction:

    • Introduce the N₂/H₂ gas mixture into the chamber using mass flow controllers. A typical ratio is 95% N₂ to 5% H₂.

    • Allow the pressure to stabilize at a working pressure of 200-500 mTorr.

  • Plasma Treatment:

    • Ignite the plasma by applying RF power. A starting point of 20-50 W is recommended.

    • Treat the surface for a duration of 30 seconds to 5 minutes. Optimization of power and time will be necessary to achieve the desired level of amination without surface degradation.

  • Post-Treatment:

    • Turn off the RF power and stop the gas flow.

    • Vent the chamber to atmospheric pressure with nitrogen gas.

    • Remove the substrate from the chamber.

  • Storage:

    • Amine-functionalized surfaces can be reactive with atmospheric CO₂ and water. It is recommended to use the substrate immediately for subsequent reactions or store it under an inert atmosphere or in a vacuum desiccator.

Expected Outcome

The plasma treatment will introduce primary amine groups onto the TOTM surface, making it more hydrophilic and reactive towards molecules with carboxyl or other amine-reactive groups.

Protocols for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS)

Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is ideal for confirming the introduction of new functional groups.

Protocol:

  • Mount the unmodified and modified substrates on the XPS sample holder.

  • Introduce the samples into the ultra-high vacuum analysis chamber.

  • Acquire a survey spectrum (0-1100 eV) to identify the elements present on the surface.

  • Acquire high-resolution spectra for C 1s, O 1s, and N 1s regions.

  • Data Analysis:

    • For hydrolyzed surfaces, analyze the C 1s spectrum for an increase in the component corresponding to O-C=O (carboxylic acid) at approximately 289 eV.

    • For aminated surfaces, analyze the N 1s spectrum for a peak around 399.5 eV, characteristic of amine groups.

    • Calculate the atomic percentages of the elements to quantify the extent of modification.

Contact Angle Goniometry

Principle: Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface.[13][14][15][16][17] It provides a measure of the surface's wettability, which is directly related to its surface energy and chemical composition.

Protocol:

  • Place the substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of DI water onto the surface using a precision syringe.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the static contact angle on both sides of the droplet.

  • Perform at least three measurements at different locations on each sample and calculate the average.

Expected Results:

SurfaceExpected Contact Angle (°)Rationale
Unmodified TOTM> 90°Hydrophobic due to long alkyl chains.
Hydrolyzed TOTM< 90°Increased hydrophilicity from carboxylic acid groups.
Aminated TOTM< 90°Increased hydrophilicity from amine groups.
Atomic Force Microscopy (AFM)

Principle: AFM provides topographical information about a surface at the nanoscale. It can be used to assess changes in surface morphology and roughness that may occur during the modification process.

Protocol:

  • Mount the substrate on the AFM stage.

  • Select an appropriate AFM tip (e.g., a standard silicon nitride tip).

  • Engage the tip with the surface in tapping mode to minimize surface damage.

  • Scan a representative area (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

  • Acquire height and phase images.

  • Data Analysis:

    • Use the AFM software to calculate the root-mean-square (RMS) roughness of the scanned area.

    • Compare the topography and roughness of the unmodified and modified surfaces. Significant increases in roughness may indicate surface etching or degradation.

References

  • MNT509. (n.d.). Surface Modification of Biomaterials. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). Tri(tridecyl) benzene-1,2,4-tricarboxylate. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). tris-decyl benzene-1,2,4-tricarboxylate. Retrieved January 27, 2026, from [Link]

  • Chemsrc. (2025, August 22). This compound. Retrieved January 27, 2026, from [Link]

  • Bentham Science Publishers. (2024, March 1). Potential of Surface Functionalized Nanomaterials in Innovative Drug Development: A Mini-review. Retrieved January 27, 2026, from [Link]

  • Univar Solutions. (n.d.). TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Self-assembled monolayer. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Surface Modification Using Phosphonic Acids and Esters. Retrieved January 27, 2026, from [Link]

  • NASA Technical Reports Server. (n.d.). Surface Characterization Techniques: An Overview. Retrieved January 27, 2026, from [Link]

  • MDPI. (2024, March 26). Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings. Retrieved January 27, 2026, from [Link]

  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved January 27, 2026, from [Link]

  • Chemical Reviews. (n.d.). Surface Modification Using Phosphonic Acids and Esters. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 22). Synthesis of Benzene Derivatives (2) - Polarity Reversal. Retrieved January 27, 2026, from [Link]

  • LinkedIn. (2025, August 6). Trioctyl Trimellitate (TOTM): Key Applications of High-Performance Plastic Additives. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Surface functionalization of nanoparticles for nanomedicine. Retrieved January 27, 2026, from [Link]

  • LinkedIn. (2023, July 29). How To Use Plasma Technology For Surface Modification. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Surface modification and characterization of the modified surfaces. Retrieved January 27, 2026, from [Link]

  • Nanoscience Instruments. (n.d.). Tensiometry / Goniometry. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved January 27, 2026, from [Link]

  • IEEE Xplore. (n.d.). Formation of self assembled monolayer (SAM) on metal surfaces for high performance anisotropically conductive adhesives. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Retrieved January 27, 2026, from [Link]

  • Taylor & Francis eBooks. (n.d.). Characterization of Surface Engineering and Coatings. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) Surface Modification of Polycarbonate by Plasma Treatment. Retrieved January 27, 2026, from [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). Retrieved January 27, 2026, from [Link]

  • MILL Wiki. (2022, November 9). Contact Angle Goniometer. Retrieved January 27, 2026, from [Link]

  • Thierry Corp. (n.d.). Surface Modifications via Plasma Technology. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Molecular engineering of Surfaces Using Self-Assembled Monolayers. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Surface Engineering of Metals: Techniques, Characterizations and Applications. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. Retrieved January 27, 2026, from [Link]

  • Biolin Scientific. (n.d.). Contact Angle | Measurements. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 27, 2026, from [Link]

  • Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM). Retrieved January 27, 2026, from [Link]

  • PIE Scientific LLC. (n.d.). Plasma surface treatment process and mechanism. Retrieved January 27, 2026, from [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved January 27, 2026, from [Link]

  • Journal of Materials Chemistry C. (n.d.). Self assembled monolayers (SAMs) on metallic surfaces (gold and graphene) for electronic applications. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (2025, September 15). Surface functionalization – The way for advanced applications of smart materials. Retrieved January 27, 2026, from [Link]

  • Khan Academy. (n.d.). Synthesis of substituted benzene rings II (video). Retrieved January 27, 2026, from [Link]

  • YouTube. (2021, August 31). Synthesis Practice and MORE Benzene Rxn Practice (Worksheet Solutions Walkthrough). Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols: Synthesis of Trioctyl Trimellitate (TOTM) Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Drug Delivery Vehicles

The evolution of therapeutics is intrinsically linked to the sophistication of their delivery systems. While potent active pharmaceutical ingredients (APIs) form the cornerstone of modern medicine, their efficacy is often hampered by poor solubility, lack of specificity, and systemic toxicity. Nanoparticle-based drug delivery systems have emerged as a transformative solution, offering the ability to encapsulate therapeutic payloads, enhance bioavailability, and achieve site-specific targeting.[1][2] This guide focuses on the synthesis and application of nanoparticles formulated from Trioctyl Trimellitate (TOTM), a non-phthalate plasticizer with properties that make it a compelling candidate for a hydrophobic drug delivery matrix.

TOTM's high molecular weight, excellent stability, and low volatility, traditionally valued in the manufacturing of flexible PVC for medical devices, present a unique opportunity in nanomedicine. These very characteristics suggest its potential as a stable, biocompatible core for nanoparticles designed to carry hydrophobic drugs. This document provides a comprehensive overview of the synthesis of TOTM nanoparticles, their characterization, drug loading and release strategies, and surface functionalization for targeted delivery, aimed at researchers, scientists, and drug development professionals.

Part 1: Synthesis of TOTM Nanoparticles

The synthesis of TOTM nanoparticles leverages established methods for creating nano-sized carriers from hydrophobic materials. The two primary and most adaptable methods for this purpose are Emulsion Solvent Evaporation and Nanoprecipitation .

Emulsion Solvent Evaporation Method

This method is particularly well-suited for forming nanoparticles from oily or hydrophobic substances like TOTM. It involves the creation of an oil-in-water (o/w) emulsion, followed by the removal of the organic solvent to precipitate the nanoparticles.[3]

The choice of solvent is critical; it must be immiscible with water and capable of dissolving both TOTM and the hydrophobic drug, while also having a low boiling point for easy evaporation. The stabilizer is essential to prevent the newly formed nanoparticles from aggregating. The energy input during emulsification directly influences the droplet size, which in turn determines the final nanoparticle size.

  • Organic Phase Preparation:

    • Dissolve a specific amount of Trioctyl Trimellitate (TOTM) and the hydrophobic drug in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration of TOTM will influence the final particle size and drug loading capacity.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68, or sodium dodecyl sulfate (SDS)).

    • The concentration of the stabilizer is crucial for controlling particle size and preventing aggregation.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication.

    • This process creates a fine oil-in-water (o/w) emulsion. The duration and intensity of homogenization/sonication are key parameters for controlling the size of the emulsion droplets.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

    • As the solvent evaporates, the TOTM and the encapsulated drug precipitate to form solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess stabilizer and any un-encapsulated drug.

    • Lyophilize the washed nanoparticles for long-term storage.

Nanoprecipitation (Solvent Displacement) Method

Nanoprecipitation is a rapid and straightforward method for producing nanoparticles from pre-formed polymers or hydrophobic substances.[4][5] It relies on the interfacial turbulence generated by the rapid diffusion of a solvent into a non-solvent.

This method hinges on the miscibility of the solvent (in which TOTM and the drug are dissolved) with the anti-solvent (typically water). The rapid mixing creates supersaturation, leading to the formation and precipitation of nanoparticles. The choice of solvent and the solvent-to-anti-solvent ratio are critical for controlling particle size.

  • Organic Phase Preparation:

    • Dissolve TOTM and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone, acetonitrile, or tetrahydrofuran (THF)).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution, which will act as the anti-solvent. A stabilizer can be included in this phase to control particle growth and prevent aggregation.

  • Nanoprecipitation:

    • Inject the organic phase into the aqueous phase under constant magnetic stirring.

    • The rapid diffusion of the solvent into the anti-solvent causes the precipitation of TOTM and the drug as nanoparticles.

  • Solvent Removal and Nanoparticle Recovery:

    • Remove the organic solvent by evaporation under reduced pressure.

    • Collect and wash the nanoparticles as described in the emulsion solvent evaporation method.

Part 2: Characterization of TOTM Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized TOTM nanoparticles. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, morphology, drug loading, and encapsulation efficiency.[6]

Parameter Technique Typical Values Significance
Particle Size & PDI Dynamic Light Scattering (DLS)100-300 nm, PDI < 0.2Influences in vivo distribution, cellular uptake, and drug release. A narrow PDI indicates a homogenous population.
Zeta Potential Laser Doppler Velocimetry-15 to -30 mVIndicates surface charge and predicts colloidal stability. A higher absolute value suggests greater stability.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)SphericalVisual confirmation of size, shape, and surface characteristics.
Drug Loading (%) Spectrophotometry / HPLC5-20%The amount of drug loaded per unit weight of the nanoparticle.
Encapsulation Efficiency (%) Spectrophotometry / HPLC> 70%The percentage of the initial drug that is successfully encapsulated within the nanoparticles.

Part 3: Drug Loading and In Vitro Release Studies

Drug Loading and Encapsulation Efficiency

The ability to effectively load a therapeutic agent is a critical attribute of any drug delivery system. For hydrophobic drugs, encapsulation within the TOTM core is a primary advantage.

  • Sample Preparation:

    • Accurately weigh a known amount of lyophilized drug-loaded TOTM nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.

  • Quantification:

    • Quantify the amount of drug in the solution using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release

Understanding the release kinetics of the encapsulated drug is crucial for predicting its in vivo performance.[7] The release profile of a hydrophobic drug from TOTM nanoparticles is typically biphasic: an initial burst release followed by a sustained release phase.

  • Setup:

    • Disperse a known amount of drug-loaded TOTM nanoparticles in a release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, often containing a small amount of a surfactant like Tween 80 to ensure sink conditions for hydrophobic drugs).

    • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Data Analysis:

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Part 4: Surface Functionalization for Targeted Drug Delivery

To enhance the therapeutic index of the encapsulated drug, TOTM nanoparticles can be surface-functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.[8][9]

Rationale for Surface Modification
  • Stealth Properties: Coating nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) can reduce recognition by the reticuloendothelial system (RES), prolonging circulation time.

  • Active Targeting: Conjugating targeting moieties (e.g., antibodies, peptides, aptamers, or small molecules like folic acid) to the nanoparticle surface enables active targeting to specific cells or tissues.[9][10]

A General Protocol for Surface Functionalization with PEG and a Targeting Ligand

This protocol assumes the use of a functionalized stabilizer during nanoparticle synthesis or post-synthesis conjugation.

  • Synthesis with a Functionalized Stabilizer:

    • During the emulsion solvent evaporation process, use a mixture of a standard stabilizer (e.g., PVA) and a functionalized stabilizer (e.g., PEG-COOH or a lipid-PEG conjugate with a reactive group). This will result in nanoparticles with reactive groups on their surface.

  • Activation of Surface Groups:

    • Activate the carboxyl groups on the nanoparticle surface using carbodiimide chemistry (e.g., EDC/NHS).

  • Conjugation of Targeting Ligand:

    • Add the targeting ligand (which has a free amine group) to the activated nanoparticle suspension and allow the reaction to proceed.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation or dialysis to remove unreacted ligand and coupling agents.

Visualizations and Diagrams

Synthesis_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase TOTM TOTM Emulsification High-Energy Emulsification TOTM->Emulsification Drug Hydrophobic Drug Drug->Emulsification Solvent Organic Solvent Solvent->Emulsification Water Water Water->Emulsification Stabilizer Stabilizer Stabilizer->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Collection Centrifugation & Washing Evaporation->Collection Final Drug-Loaded TOTM Nanoparticles Collection->Final

Caption: Workflow for TOTM nanoparticle synthesis via emulsion solvent evaporation.

Targeted_Nanoparticle Core TOTM Core Shell Stabilizer Shell Core->Shell Drug Drug Drug->Core Encapsulated PEG PEG Shell->PEG Ligand Targeting Ligand PEG->Ligand

Caption: Structure of a surface-functionalized targeted TOTM nanoparticle.

Biocompatibility and Safety Considerations

While TOTM is widely used in medical applications, its use as a nanoparticle drug carrier necessitates a thorough evaluation of its biocompatibility and potential toxicity at the nanoscale.[11][12] Preliminary studies on related plasticizers suggest that their nanoparticle formulations can be well-tolerated, but specific toxicological studies on TOTM nanoparticles are essential. Key considerations include:

  • In Vitro Cytotoxicity: Assessing the toxicity of blank TOTM nanoparticles on relevant cell lines.

  • Hemocompatibility: Evaluating the interaction of nanoparticles with blood components.

  • In Vivo Toxicity: Conducting acute and chronic toxicity studies in animal models to assess systemic effects.

Conclusion

The synthesis of TOTM nanoparticles for targeted drug delivery represents a promising avenue for the formulation of hydrophobic drugs. The methods outlined in this guide, particularly emulsion solvent evaporation and nanoprecipitation, provide a robust framework for the development of these novel drug carriers. The ability to control particle size, efficiently load drugs, and functionalize the surface for targeted delivery positions TOTM nanoparticles as a versatile platform in nanomedicine. Future research should focus on a comprehensive in vivo evaluation of their efficacy, biodistribution, and long-term safety to pave the way for their clinical translation.

References

  • Ahmed, N., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. SN Applied Sciences, 4(12), 333. [Link]

  • Anwer, M. K., et al. (2021). Drug Loading in Chitosan-Based Nanoparticles. Pharmaceutics, 13(8), 1165. [Link]

  • Bhatt, P., et al. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. International Journal of Molecular Sciences, 23(24), 16075. [Link]

  • Chen, Y., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160216. [Link]

  • Eastoe, J., & Hollamby, M. J. (2006). SYNTHESIS OF NANOPARTICLES: MICROEMULSION METHOD. Encyclopedia of Nanoscience and Nanotechnology, 10, 569-586. [Link]

  • Ghasemian, E., et al. (2024). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. Nanoscale, 16(10), 4961-4985. [Link]

  • Kalashnikova, I., et al. (2015). Characterization of Drug-Loaded Nanoparticles. Methods in Molecular Biology, 1253, 137-151. [Link]

  • Kim, K. T., et al. (2014). Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective. ACS Applied Materials & Interfaces, 6(15), 11983-11989. [Link]

  • Kunjachan, S., et al. (2017). Application of active targeting nanoparticle delivery system for chemotherapeutic drugs and traditional/herbal medicines in cancer therapy: a systematic review. Journal of Nanomaterials, 2017, 1-15. [Link]

  • Duncan, R., & Izzo, L. (2005). Dendrimer biocompatibility and toxicity. Advanced Drug Delivery Reviews, 57(15), 2215-2237. [Link]

  • Markwalter, C. E., et al. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Journal of Visualized Experiments, (143), e58757. [Link]

  • Mülhopt, S., et al. (2012). “Characterization of Nanoparticles Intended for Drug Delivery”. Scientia Pharmaceutica, 80(3), 565-591. [Link]

  • Niu, S., et al. (2021). Formation of Gold Nanoparticles in Water-in-Oil Microemulsions: Experiment, Mechanism, and Simulation. Langmuir, 37(22), 6736-6746. [Link]

  • Peng, Y., et al. (2023). Progress of nanopreparation technology applied to volatile oil drug delivery systems. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Karaky, R. (2016). How can I study the release of an hydrophobic drug in vitro?. ResearchGate. [Link]

  • Piras, A. M., & Sandreschi, S. (2013). Biocompatibility of Chitosan Carriers with Application in Drug Delivery. Journal of Functional Biomaterials, 4(3), 297-319. [Link]

  • Premier Science. (2024). Nanoparticles in Drug Delivery. Premier Science. [Link]

  • Al-Mawsawi, L. Q. (2019). Effect of Drug Loading and Plasticizer on Drug Release from Polylactic Acid Film. Journal of Academic Research, 1(1), 488-508. [Link]

  • Reis, C. P., et al. (2006). Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Recent Patents on Drug Delivery & Formulation, 1(1), 59-71. [Link]

  • Yoo, J., et al. (2019). Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems. Cancers, 11(5), 640. [Link]

  • Fornaguera, C., & Csaba, N. (2015). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Current Pharmaceutical Design, 21(29), 4281-4292. [Link]

  • Fadel, B. A., et al. (2023). Microemulsion technology: Nanoparticle-based emulsion as a sustainable natural product formulation. Pharmacy Education, 23(1), 45-50. [Link]

  • Yoo, J., et al. (2019). Ligands for active targeting of nanoparticle drug delivery systems. ResearchGate. [Link]

  • Piras, A. M., & Sandreschi, S. (2013). Illustration of the distinction between “biocompatibility” and “toxicity”. ResearchGate. [Link]

  • Bhatt, P., et al. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. [Link]

  • Sharma, A., et al. (2022). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Journal of Nanotechnology and Nanomaterials, 3(1), 1-10. [Link]

  • He, H., et al. (2012). Development of drug loaded nanoparticles for tumor targeting. Part 1: synthesis, characterization, and biological evaluation in 2D cell cultures. Journal of Materials Chemistry, 22(44), 23533-23543. [Link]

  • Dalpiaz, A., et al. (2016). Application of the “in-oil nanoprecipitation” method in the encapsulation of hydrophilic drugs in PLGA nanoparticles. Journal of Drug Delivery Science and Technology, 32, 129-137. [Link]

  • Markwalter, C. E., et al. (2022). Encapsulation Of Hydrophobic & Hydrophilic Compounds In Polymeric Nanoparticles l Protocol Preview. YouTube. [Link]

  • Mitchell, M. J., et al. (2021). Biocompatibility of nanomaterials and their immunological properties. Nature Reviews Materials, 6(5), 384-402. [Link]

  • Dalpiaz, A., et al. (2016). Application of the “in-oil nanoprecipitation” method in the encapsulation of hydrophilic drugs in PLGA nanoparticles. ResearchGate. [Link]

  • Dadwal, A., et al. (2017). Applications of Nanoparticle Systems in Drug Delivery Technology. Journal of Nanomedicine & Nanotechnology, 8(5), 1-10. [Link]

  • Rosenblum, D., et al. (2018). Insights into Active Targeting of Nanoparticles in Drug Delivery: Advances in Clinical Studies and Design Considerations for Cancer Nanomedicine. Bioconjugate Chemistry, 29(3), 668-686. [Link]

  • Pavoni, L., et al. (2020). An Overview of Micro- and Nanoemulsions as Vehicles for Essential Oils: Formulation, Preparation and Stability. Nanomaterials, 10(1), 135. [Link]

  • Wang, Y., et al. (2019). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 11(10), 531. [Link]

  • Wang, Y., et al. (2023). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections. Theranostics, 13(5), 1545-1570. [Link]

  • Chellapa, D., et al. (2022). Nano- and Microemulsions in Biomedicine: From Theory to Practice. International Journal of Molecular Sciences, 23(21), 13013. [Link]

  • Shin, H. C., & Alani, A. W. (2015). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?. Molecular Pharmaceutics, 12(9), 3069-3077. [Link]

  • Zhang, Y., et al. (2023). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. International Journal of Molecular Sciences, 24(13), 10830. [Link]

  • Wang, Y., et al. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Polymers, 11(6), 988. [Link]

  • Claron, M., et al. (2020). Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers. Analyst, 145(15), 5067-5074. [Link]

  • Biomaterials Lab. (2022). Making nanoparticles with solvent emulsion evaporation. YouTube. [Link]

  • Fessi, H., et al. (1989). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. ResearchGate. [Link]

  • Al-kordy, M. A. A. (2023). A Comprehensive Review of Nano-Deposition Methods for the Preparation of Nano-Carriers: Polymers, Drugs, and Drug Release Models. Austin Journal of Nanomedicine & Nanotechnology, 9(1), 1074. [Link]

  • de Solorzano, I. O., et al. (2016). Drug-loaded nanoparticles to promote the translation from lab to the clinic. YouTube. [Link]

  • Gaur, U., et al. (2014). Biocompatibility of materials and its relevance to drug delivery and tissue engineering. Journal of Materials Chemistry B, 2(18), 2599-2621. [Link]

  • Schubert, S., et al. (2011). Recent advances in the emulsion solvent evaporation technique for the preparation of nanoparticles and nanocapsules. ResearchGate. [Link]

  • Science online. (2024). Emulsion Solvent Evaporation Method: Significance and symbolism. Science online. [Link]

Sources

Troubleshooting & Optimization

Minimizing "Trioctyl benzene-1,2,4-tricarboxylate" leaching in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trioctyl Benzene-1,2,4-tricarboxylate (TOTM)

A Guide to Minimizing Leaching in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support resource for managing and minimizing the leaching of this compound (TOTM), a common plasticizer, in your experimental setups. This guide is designed for researchers, scientists, and drug development professionals who require pristine aqueous environments and must control for extractable and leachable compounds. Here, we provide in-depth, field-proven insights into the mechanisms of TOTM leaching and practical, validated strategies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOTM)?

A: this compound, also known as Tris(2-ethylhexyl) trimellitate (TOTM), is a high-performance plasticizer. Plasticizers are additives used to increase the flexibility, durability, and workability of polymers, most notably polyvinyl chloride (PVC).[1] TOTM is a large, branched-chain molecule with a high molecular weight (546.8 g/mol ) and low volatility, making it ideal for applications requiring stability, especially at elevated temperatures.[2]

Q2: Why is TOTM commonly used in laboratory and medical equipment?

A: TOTM's properties make it a preferred choice for demanding applications. Its low volatility and high resistance to extraction prevent it from easily evaporating or migrating out of the plastic compared to lower molecular weight plasticizers.[2][3] This makes it suitable for medical devices like IV tubing and blood bags, automotive components, and food contact materials where chemical stability and patient safety are paramount.[1][2]

Q3: What is plasticizer leaching and why is it a critical concern in research?

A: Plasticizer leaching is the process by which plasticizer molecules, which are not chemically bonded to the polymer matrix, migrate from the plastic into a contacting medium, such as an aqueous solution.[4][5] This is a significant concern in scientific research and drug development for two primary reasons:

  • Contamination: Leached TOTM can introduce a non-volatile, organic contaminant into your experiment, potentially interfering with sensitive analytical techniques (e.g., HPLC, MS, cell-based assays) or altering the chemical properties of your solution.

  • Material Integrity: The loss of plasticizer can make the polymer brittle and prone to cracking, compromising the structural integrity of your equipment.[5]

Q4: How significant is the risk of TOTM leaching into aqueous solutions?

A: The risk is generally low but highly dependent on experimental conditions. TOTM is practically insoluble in water, with a reported solubility of less than 1 mg/mL and as low as 1-2 µg/L.[2][6] Leaching in pure water is often described as negligible.[7] However, the presence of other substances in the solution and specific environmental factors can significantly increase migration.

Q5: What are the primary factors that accelerate TOTM leaching?

A: The rate of leaching is governed by several key factors:

  • Temperature: Higher temperatures increase the kinetic energy of TOTM molecules, accelerating their diffusion through the polymer matrix.[8][9][10]

  • Solution Composition: The presence of organic co-solvents, surfactants, or lipids in the aqueous medium dramatically increases the leaching rate.[7][10]

  • Contact Time: Longer exposure times naturally lead to a greater cumulative amount of leached TOTM.

  • Mechanical Stress: Physical forces, such as vigorous agitation or fluid flow, can enhance the migration of the plasticizer to the surface.[5]

  • pH and UV Exposure: Extreme pH levels or exposure to UV radiation can degrade the polymer over time, which may indirectly facilitate the release of additives.[5][11]

Q6: How can I detect and quantify TOTM in my experimental samples?

A: Highly sensitive analytical methods are required due to the low concentrations typically involved. The gold standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , which can achieve limits of detection in the sub-ng/mL range.[6][12] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be used, though it may be less sensitive.[7][13]

Troubleshooting Guide: Investigating & Resolving TOTM Contamination

This section addresses specific issues you may encounter during your experiments.

Q: I'm observing unexpected peaks in my chromatogram or anomalous results in my assay. Could TOTM be the cause?

A: Yes, this is a classic sign of leachable contamination. Here’s how to troubleshoot:

  • Isolate the Source: Systematically test each component of your experimental setup that is made of plastic (especially soft PVC). This includes tubing, connectors, filters, well plates, and storage containers. Run a blank (your experimental solution without the analyte of interest) through each component individually and analyze the effluent for TOTM.

  • Confirm Identity: If you have access to LC-MS/MS, you can confirm the identity of the contaminant by comparing its mass spectrum and retention time to a certified TOTM standard.

  • Review Your Conditions: Are you working at elevated temperatures? Does your solution contain detergents, alcohols (e.g., ethanol, methanol), or fatty acids? These conditions are known to accelerate leaching and are likely culprits.[8][10]

Q: My control experiments show TOTM contamination before my main experiment even begins. What is the source?

A: This points to background contamination or issues with your preparation protocol.

  • Pre-analytical Contamination: Consider all plasticware used in preparing your solutions, including disposable pipette tips, centrifuge tubes, and reagent bottles.

  • Cross-Contamination: Ensure that stock solutions or reagents have not been previously exposed to plasticized materials.

  • Solution - The Pre-Rinse Protocol: Before use, flush all plastic components of your fluidic path with a solution that can effectively remove surface-level TOTM without damaging the polymer. A common procedure involves flushing with a 50:50 isopropanol:water solution, followed by a thorough rinse with high-purity water until the alcohol is completely removed. This helps to eliminate residual plasticizers from the manufacturing process.

Q: How can I select the right materials to build a TOTM-free experimental system?

A: Material selection is your first and best line of defense.

  • Prioritize Inert Materials: Whenever possible, use glass, stainless steel, or PEEK (polyether ether ketone) for all wetted surfaces. These materials do not contain plasticizers.

  • Scrutinize Polymer Choices: If flexible tubing is required, avoid plasticized PVC. Consider alternatives such as:

    • Perfluoroalkoxy (PFA): Excellent chemical resistance and very low levels of extractables.

    • Fluorinated Ethylene Propylene (FEP): A lower-cost alternative to PFA with similar properties.

    • Silicone (Platinum-Cured): Medical-grade, platinum-cured silicone has very low leachables compared to peroxide-cured variants.

  • Request Manufacturer Data: Always contact the manufacturer of any polymer component and request their validation data on extractables and leachables for your specific application and solvent conditions.

Q: Can sterilization of my PVC equipment affect TOTM leaching?

A: Yes, and the effect may be counterintuitive.

Sterilization methods can alter the polymer surface. One study demonstrated that PVC tubes sterilized by gamma irradiation leached less TOTM than unsterilized tubes.[12] This could be due to surface cross-linking of the polymer, which may trap plasticizer molecules more effectively. However, other methods, like autoclaving, involve high temperatures that could promote leaching. It is crucial to validate your chosen sterilization method to understand its impact on your specific equipment.

Data Summary & Visualization

Physicochemical Properties of TOTM
PropertyValue/DescriptionSource(s)
Synonyms Tris(2-ethylhexyl) trimellitate[1][6]
Molecular Formula C₃₃H₅₄O₆
Molecular Weight 546.8 g/mol [2][6]
Physical State Viscous, oily liquid (Colorless to light yellow)[2][3][6]
Water Solubility Practically insoluble (1-2 µg/L reported)[2][6]
Log K_ow 5.9 - 8 (Highly hydrophobic)[2]
Vapor Pressure Practically zero (<10⁻⁷ mmHg at 25°C)[2]
The Four-Stage Mechanism of Plasticizer Leaching

The migration of TOTM from a polymer into a liquid is a physical process driven by diffusion.

cluster_0 Polymer Matrix (e.g., PVC) cluster_1 Polymer-Liquid Interface cluster_2 Aqueous Solution A 1. Diffusion TOTM molecules move through the polymer matrix towards the surface. B 2. Desorption Molecules detach from the polymer surface. A->B Step 1→2 C 3. Sorption Molecules enter and dissolve into the liquid. B->C Step 2→3 D 4. Dispersion Molecules move away from the interface into the bulk liquid. C->D Step 3→4

Caption: The leaching process involves diffusion, desorption, sorption, and dispersion.[4]

Experimental Protocol: Validating Your System for TOTM Leaching

This protocol provides a self-validating framework to quantify TOTM leaching from a component (e.g., tubing) into an aqueous solution using LC-MS/MS, based on established methodologies.[12]

Objective: To determine the concentration of TOTM leached from a polymer component under simulated experimental conditions.
Materials:
  • Test component (e.g., 1 meter of PVC tubing)

  • Aqueous solution (e.g., phosphate-buffered saline, pH 7.4)

  • Control tubing (e.g., PFA or stainless steel)

  • TOTM certified reference standard

  • LC-MS/MS system with an appropriate column (e.g., C8 or C18)

  • High-purity solvents (e.g., acetonitrile, water)

Methodology:

A Step 1: System Preparation - Cut test material to a defined length/surface area. - Perform pre-rinse protocol. - Prepare a negative control system using inert material (e.g., PFA). B Step 2: Incubation - Fill both test and control systems with the aqueous solution. - Seal the systems to prevent evaporation. - Incubate at the target experimental temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours). A->B C Step 3: Sample Collection - At each time point, collect an aliquot of the solution from both test and control systems into clean, glass vials. B->C E Step 5: LC-MS/MS Analysis - Analyze the collected samples and calibration standards using a validated LC-MS/MS method. C->E D Step 4: Calibration Curve - Prepare a series of calibration standards by spiking the aqueous solution with known concentrations of the TOTM reference standard (e.g., 1, 5, 10, 50, 100 ng/mL). D->E F Step 6: Data Interpretation - Quantify TOTM concentration in test samples against the calibration curve. - Confirm absence of TOTM in negative controls. - Calculate leaching rate (e.g., ng/cm²/hour). E->F

Caption: A validated workflow for quantifying TOTM leaching from experimental components.

  • System Preparation:

    • Precisely measure the dimensions (length, inner diameter) of the test material to calculate the surface area.

    • Flush the material according to the pre-rinse protocol described above.

    • Assemble a parallel negative control system using inert materials that will undergo the exact same procedure. This is critical to ensure that no background contamination is introduced.

  • Incubation:

    • Fill both systems with the degassed aqueous solution.

    • Incubate at your highest relevant experimental temperature to simulate a worst-case scenario.

  • Sample Collection:

    • Collect samples at multiple time points to understand the kinetics of leaching.

  • LC-MS/MS Analysis:

    • Develop a method for detecting TOTM. An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) is often effective.[12] Use positive ion mode for mass spectrometry.

  • Data Interpretation:

    • The concentration in the negative control should be below the limit of quantification. If not, there is a source of background contamination that must be addressed.

    • The results from the test system will provide a quantitative measure of TOTM leaching under your specific conditions, allowing you to assess the risk to your experiments.

By following this guide, you can systematically identify, troubleshoot, and mitigate the risks associated with TOTM leaching, thereby ensuring the accuracy and reliability of your scientific work.

References

  • Lai, H., Wang, Z., Wu, P., Chaudhary, B. I., & Sengupta, S. S. (n.d.). Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. Industrial & Engineering Chemistry Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18725, Trioctyl trimellitate. Available at: [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). Available at: [Link]

  • Verma, R., et al. (2024, January 4). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Science and Pollution Research. Available at: [Link]

  • Millot, C., et al. (n.d.). Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. ResearchGate. Available at: [Link]

  • Inoue, K., et al. (2008). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. Yakugaku Zasshi, 128(8), 1251-1255. Available at: [Link]

  • Chemistry For Everyone. (2025, August 11). What Is Plasticizer Leaching And Why Is It A Problem? [Video]. YouTube. Available at: [Link]

  • Univar Solutions. (n.d.). TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. Available at: [Link]

  • ResearchGate. (n.d.). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy | Request PDF. Available at: [Link]

  • Schneiderman, S. (2015, October 1). Plasticizer Migration: Ensuring Safety in Food Packaging. Adhesives & Sealants Industry. Available at: [Link]

  • Turner, A., et al. (2021). Plasticisers in the terrestrial environment: sources, occurrence and fate. Connect Science. Available at: [Link]

  • Google Patents. (n.d.). CN101871916B - Method for measuring purity of trioctyl trimellitate.
  • ResearchGate. (n.d.). Understanding plasticiser leaching from polystyrene microplastics | Request PDF. Available at: [Link]

Sources

Technical Support Center: Optimizing Trioctyl Trimellitate (TOTM) Concentration for Desired Flexibility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Trioctyl trimellitate (TOTM) applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of TOTM to achieve specific flexibility profiles in their polymer formulations. As your dedicated application scientist, I've structured this guide to move beyond simple instructions, focusing instead on the fundamental principles and troubleshooting methodologies that lead to successful and repeatable outcomes. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to innovate within your applications.

Understanding the Role of TOTM in Polymer Flexibility

Question: What is Trioctyl trimellitate (TOTM) and how does it impart flexibility?

Trioctyl trimellitate (TOTM) is a high-performance, primary plasticizer primarily used in polymers like polyvinyl chloride (PVC) to increase their flexibility and durability.[1][2][3] Unlike rigid polymers, which have tightly packed molecular chains with strong intermolecular forces, flexible polymers require a way to reduce this internal friction.

The Mechanism of Plasticization: At its core, plasticization is the process of inserting plasticizer molecules between the long polymer chains.[4] TOTM's molecular structure, featuring a central trimellitic acid core esterified with three octyl groups, is key to its function.[3][5] This structure allows it to:

  • Increase Free Volume: The TOTM molecules physically separate the polymer chains, increasing the "free volume" or internal space within the polymer matrix.[6][7]

  • Reduce Intermolecular Forces: By positioning themselves between polymer chains, TOTM molecules disrupt the strong van der Waals forces that hold the chains rigidly together.

  • Enhance Chain Mobility: With increased space and weaker intermolecular forces, the polymer chains can slide past one another more easily, resulting in a more flexible and less brittle material.[7]

The concentration of TOTM is directly proportional to the degree of flexibility achieved; increasing the plasticizer level generally leads to a softer, more pliable material.[8] However, this relationship is not without its limits, and achieving the optimal concentration is critical for performance.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during formulation and testing. The solutions provided are grounded in the principles of polymer science and extensive field experience.

Problem 1: My final material is too rigid and doesn't meet the required flexibility.

This is the most common challenge and typically points to an insufficient concentration of TOTM.

Causality: The concentration of TOTM is below the threshold needed to adequately separate the polymer chains and reduce the material's glass transition temperature (Tg). The intermolecular forces between the polymer chains are still dominant, resulting in a stiff material.

Troubleshooting Steps:

  • Incremental Increase: Increase the TOTM concentration in systematic, small increments (e.g., 2-5 parts per hundred resin, or phr). This allows you to observe the direct impact on flexibility and avoid overshooting your target.

  • Ensure Homogeneous Dispersion: Inadequate mixing can lead to localized areas of high and low plasticizer concentration. Verify that your compounding process (e.g., two-roll mill, twin-screw extruder) is achieving a uniform distribution of TOTM within the polymer matrix.

  • Processing Temperature Review: The diffusion of TOTM into the PVC matrix is temperature-dependent.[9][10] If your processing temperature is too low, the plasticizer may not be fully incorporated. Consult the technical data sheet for your specific polymer grade for the recommended processing window.

Problem 2: The material is too soft, and the surface feels oily or tacky.

This indicates an excessive concentration of TOTM, leading to a phenomenon known as "bloom" or "migration."

Causality: The polymer matrix has become saturated with the plasticizer. The excess TOTM, which is not bound within the polymer chains, is free to migrate to the surface.[6][11] This is a critical issue as it compromises the material's long-term stability and surface quality.

Troubleshooting Steps:

  • Reduce Concentration: Decrease the TOTM concentration in your formulation. The goal is to find the equilibrium point where the plasticizer is fully compatible and integrated into the polymer.

  • Verify Compatibility: While TOTM has excellent compatibility with PVC, ensure there are no other additives in your formulation that might be competing with TOTM or reducing its solubility within the polymer.[2][6]

  • Analyze for Leaching: If the material will be in contact with solvents or other chemicals, the oily surface could be due to extraction.[6] TOTM is known for its low migration and extraction rates compared to other plasticizers, but this can still occur under aggressive conditions.[12][13]

Problem 3: My material becomes brittle and loses flexibility over time.

This issue points to a loss of plasticizer from the polymer matrix.

Causality: Although TOTM has very low volatility, gradual leaching or migration can occur over the product's lifespan, especially when exposed to elevated temperatures or extractive media.[1][6][14] As the plasticizer concentration within the matrix decreases, the polymer chains move closer together, intermolecular forces increase, and the material reverts to a more rigid state.

Troubleshooting Steps:

  • Leverage TOTM's Strengths: Recognize that you are using a plasticizer specifically chosen for its permanence and low migration properties, making it suitable for high-temperature applications like automotive interiors and wire insulation.[1][2][12]

  • Accelerated Aging Tests: Conduct heat aging studies to predict the long-term stability of your formulation. This involves exposing samples to elevated temperatures for defined periods and then re-testing their mechanical properties.

  • Surface Analysis: Use techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to analyze the surface of the brittle material. A comparison with a reference sample can confirm the loss of the plasticizer.

Logical Workflow for Optimizing TOTM Concentration

The following diagram outlines a systematic approach to achieving your desired material flexibility.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Processing cluster_2 Phase 3: Characterization cluster_3 A Define Target Flexibility (e.g., Shore Hardness, Elongation %) B Select Initial TOTM Concentration Range (Based on literature/datasheets) A->B C Prepare Formulations (Varying TOTM phr) B->C D Compound Material (Ensure Homogeneous Mixing) C->D E Prepare Test Specimens (e.g., ASTM D638, ASTM D2240) D->E F Conduct Mechanical Testing (Tensile & Hardness) E->F G Analyze Data (Stress-Strain Curve, Hardness Value) F->G H Compare Results to Target G->H I Material is Too Rigid H->I Below Target J Material is Too Soft H->J Above Target K Target Achieved H->K Meets Target I->B Increase TOTM phr J->B Decrease TOTM phr L Finalize Formulation K->L

Caption: A systematic workflow for optimizing TOTM concentration.

Standard Operating Procedures for Flexibility Characterization

To ensure data integrity and reproducibility, follow these standardized protocols for evaluating the flexibility of your TOTM-plasticized formulations.

Experimental Protocol 1: Tensile Property Testing (Modified from ASTM D638/ISO 527)

This test measures the force required to stretch a material to its breaking point, providing critical data on strength and flexibility.[15][16]

Objective: To determine Tensile Strength, Elongation at Break, and Tensile Modulus.

Methodology:

  • Specimen Preparation: Use a die to cut dumbbell-shaped specimens from your compounded and molded material sheets, as specified by ASTM D638.[17] Ensure the edges are free of nicks or defects.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Machine Setup:

    • Set the grips of a universal testing machine to the specified separation distance.

    • Attach an extensometer to the specimen to accurately measure elongation.

  • Testing:

    • Place the specimen securely in the grips, ensuring it is aligned vertically.

    • Begin the test at a constant crosshead speed (e.g., 50 mm/min).[18]

    • The machine will pull the specimen until it fractures, recording the force and extension data throughout the process.[16][17]

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength at Break: The maximum stress the material can withstand.

    • Elongation at Break (%): The percentage increase in length at the point of fracture. This is a primary indicator of flexibility.

    • Tensile Modulus: A measure of the material's stiffness.

Experimental Protocol 2: Durometer Hardness Testing (Modified from ASTM D2240)

This method measures the resistance of a material to indentation, providing a quick and non-destructive measure of hardness.[19][20][21]

Objective: To determine the Shore A or Shore D hardness of the material.

Methodology:

  • Specimen Preparation: Use a flat specimen with a minimum thickness of 6 mm. The surface must be smooth and clean.

  • Instrument Selection:

    • Use a Shore A durometer for softer materials (e.g., flexible PVC, elastomers).[22]

    • Use a Shore D durometer for harder materials.[22][23]

  • Testing:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer vertically and press the indenter foot firmly against the specimen, ensuring full contact.

    • Read the hardness value on the dial within one second of firm contact. For materials where the reading may change over time (due to resilience), a specific timing can be recorded.

  • Data Recording: Take at least five measurements at different positions on the specimen (at least 12 mm apart) and calculate the average value.

Data Summary: Expected Impact of TOTM Concentration in PVC
TOTM Concentration (phr)Expected Shore HardnessExpected Tensile StrengthExpected Elongation at BreakGeneral Description
0>90 Shore DHighVery Low (<5%)Rigid, Brittle
20-3085-95 Shore AModerate-HighLow (50-150%)Semi-Rigid
40-6070-85 Shore AModerateHigh (200-350%)Flexible
70-9050-70 Shore ALowVery High (>350%)Very Flexible, Soft

Note: These values are illustrative. Actual results will depend on the specific grade of PVC and other additives used.

Troubleshooting Flowchart

This diagram provides a quick reference for diagnosing common issues.

G Start Problem Observed Q1 Is the material too rigid? Start->Q1 Q2 Is the surface oily or tacky? Q1->Q2 No A1 Increase TOTM Concentration Verify Mixing & Processing Temp Q1->A1 Yes Q3 Is the material becoming brittle over time? Q2->Q3 No A2 Decrease TOTM Concentration Check for Saturation/Migration Q2->A2 Yes A3 Investigate Plasticizer Leaching Conduct Accelerated Aging Tests Q3->A3 Yes End Consult Senior Scientist Q3->End No

Caption: A decision tree for troubleshooting common flexibility issues.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting concentration for TOTM in a flexible PVC formulation? A typical starting point for flexible PVC applications is in the range of 40 to 60 phr (parts per hundred resin). From there, you can adjust up or down based on your specific flexibility and hardness targets.

  • Q2: How does processing temperature influence the effectiveness of TOTM? Temperature is a critical factor. The diffusion coefficient of TOTM in PVC increases with temperature.[10] This means that at higher (but not degrading) processing temperatures, the plasticizer will be more mobile and can integrate more efficiently and uniformly into the polymer matrix, leading to better plasticization.[9]

  • Q3: Are there any compatibility limitations with TOTM? TOTM is known for its high degree of compatibility with PVC resins and copolymers.[12] However, it may be less compatible with some secondary plasticizers compared to general-purpose plasticizers like DOP.[2] It is always recommended to perform compatibility tests when introducing new additives to a formulation.

  • Q4: How does TOTM's performance compare to a phthalate plasticizer like DEHP? TOTM is considered a safer alternative to DEHP in many applications, particularly in medical devices and food contact materials, due to its significantly lower migration rate.[1][13] Its larger molecular size and lower volatility contribute to its permanence, making it superior in applications requiring long-term stability and resistance to extraction.[1]

  • Q5: What are the visual or physical signs of TOTM migration? The most common sign is an oily or tacky film on the surface of the material, a phenomenon often referred to as "bloom."[11] In clear materials, this can also manifest as hazing. Over an extended period, this loss of plasticizer will lead to a noticeable increase in stiffness and potential cracking.[11]

References

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. (2025). ResearchGate. [Link]

  • What is Trioctyl Trimellitate (TOTM). (2025). BASTONE. [Link]

  • Product Information Tri-Octyl Trimellitate (TOTM). (n.d.). Bisley International. [Link]

  • The Impact of Plasticizer Levels in Hardening PVC Plastic. (2024). ResearchGate. [Link]

  • Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. (2012). ACS Publications. [Link]

  • TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. (n.d.). Univar Solutions. [Link]

  • Trioctyl Trimellitate (TOTM): Key Applications of High-Performance Plastic Additives. (2025). Soar Finch. [Link]

  • Trioctyl trimellitate. (n.d.). PubChem. [Link]

  • Tri Octyl Tri Mellitate (TOTM). (n.d.). TK Group. [Link]

  • Tensile Test Methods for Metals, Plastics, and Polymers Explained. (2025). In-Situ Machining Solutions. [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. [Link]

  • ASTM D785 & ISO 2039-1/-2 Plastics hardness test. (n.d.). ZwickRoell. [Link]

  • ASTM Testing for Plastics and Polymers. (n.d.). Intertek. [Link]

  • Leaching of plasticizers from PVC medical devices: A molecular interpretation of experimental migration data. (2021). ResearchGate. [Link]

  • Tensile Testing of Plastics ISO 527-1. (n.d.). Intertek. [Link]

  • Shore (Durometer) Hardness Testing of Plastics. (n.d.). ARCOR Epoxy Technologies. [Link]

  • USE OF PLASTICIZERS IN POLYMERS. (2023). International Journal of Innovations in Engineering Research and Technology. [Link]

  • Effect of Plasticizer Type and Concentration on Tensile, Thermal and Barrier Properties of Biodegradable Films Based on Sugar Palm (Arenga pinnata) Starch. (2016). MDPI. [Link]

  • Shore Durometer Hardness Testing of Rubber and Plastics. (n.d.). MatWeb. [Link]

  • Tensile Property Testing of Plastics. (n.d.). MatWeb. [Link]

  • ASTM D2240 Shore Hardness Testing for Plastics & Polymers UV. (n.d.). Micom Laboratories. [Link]

  • Guide to color troubleshooting. (2002). Plastics Today. [Link]

  • The Effect of Priming Solutions and Storage Time on Plasticizer Migration in Different PVC Tubing Types—Implications for Wet Storage of ECMO Systems. (2020). NIH. [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). SpringerLink. [Link]

  • Hardness test specimens as per ASTM standards. (n.d.). ResearchGate. [Link]

  • A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. (2021). NIH. [Link]

  • Tensile Tests of Various Plastic Materials (1). (n.d.). Shimadzu. [Link]

  • Shore Hardness for Plastics and Rubbers: Shore A and Shore D. (2024). Xometry. [Link]

  • Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride). (2021). SciSpace. [Link]

  • Plasticizer concentration: Significance and symbolism. (n.d.). Wisdomlib. [Link]

  • Tensile Testing of Plastics. (n.d.). Shubbakom. [Link]

  • Plasticizer migration from polyvinyl chloride film to solvents and foods. (1987). PubMed. [Link]

  • ASTM standards: overview for metals, plastics, composites & the medical industry. (n.d.). ZwickRoell. [Link]

  • Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). NIH. [Link]

  • Basics of Troubleshooting in Plastics Processing. (n.d.). Wiley-VCH. [Link]

  • Nanoscale analysis of plastic contaminants migration in packaging materials and potential leaching into model food systems. (2023). ChemRxiv. [Link]

Sources

Navigating the Analytical Maze: A Technical Support Center for the Detection of TOTM Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of Trioctyl trimellitate (TOTM) metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of identifying and quantifying these challenging compounds. As a Senior Application Scientist, I have curated this resource to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to overcome the hurdles in your experimental workflow.

Introduction to TOTM and its Metabolism

Trioctyl trimellitate (TOTM) is a high-molecular-weight plasticizer used as a replacement for some ortho-phthalates in a variety of applications, including medical devices. Understanding its metabolic fate is crucial for assessing human exposure and potential health effects. The metabolism of TOTM primarily involves a two-step process: hydrolysis of the ester bonds, followed by oxidative metabolism of the resulting monoesters.

The initial hydrolysis is catalyzed by esterases, leading to the formation of three positional isomers of mono-(2-ethylhexyl) trimellitate (MEHTM): 1-MEHTM, 2-MEHTM, and 4-MEHTM, along with their corresponding diesters.[1] These primary metabolites can then undergo further oxidation to produce more polar, hydroxylated, and carboxylated derivatives, which are the primary forms excreted in urine.[2]

A significant challenge in TOTM metabolite analysis is the presence of these numerous isomers and the need for sensitive and specific analytical methods to differentiate and quantify them.[1][2]

The Metabolic Pathway of Trioctyl Trimellitate (TOTM)

TOTM_Metabolism TOTM Trioctyl Trimellitate (TOTM) Diesters Di-(2-ethylhexyl) Trimellitate Isomers (1,2-DEHTM, 1,4-DEHTM, 2,4-DEHTM) TOTM->Diesters Esterases Monoesters Mono-(2-ethylhexyl) Trimellitate Isomers (1-MEHTM, 2-MEHTM, 4-MEHTM) Diesters->Monoesters Esterases Oxidized_Monoesters Oxidized MEHTM (e.g., hydroxylated, carboxylated) Monoesters->Oxidized_Monoesters CYP450 Enzymes Excretion Urinary Excretion Oxidized_Monoesters->Excretion

Fig. 1: Simplified metabolic pathway of TOTM.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the analysis of TOTM metabolites.

Sample Preparation

Q1: I am seeing low and inconsistent recovery of TOTM metabolites from urine samples. What could be the cause?

A1: Low and variable recovery is a frequent challenge, often stemming from suboptimal sample preparation. Here are the key factors to consider:

  • Incomplete Enzymatic Hydrolysis: Many TOTM metabolites are excreted as glucuronide conjugates.[2] Failure to completely cleave these conjugates with β-glucuronidase will result in underestimation of the total metabolite concentration.

    • Causality: The bulky glucuronide group prevents efficient extraction and ionization of the metabolites. Enzymatic hydrolysis removes this group, allowing for accurate quantification.

    • Troubleshooting:

      • Optimize Incubation Time and Temperature: Ensure your incubation is sufficient (e.g., 90 minutes at 37°C) for complete hydrolysis.[3]

      • Verify Enzyme Activity: Check the activity of your β-glucuronidase stock solution. Consider using a positive control with a known glucuronidated standard.

      • pH of the Buffer: The enzyme has an optimal pH range. Ensure your buffer maintains the correct pH throughout the incubation.

  • Suboptimal Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution protocol are critical for consistent recovery.

    • Causality: TOTM metabolites have varying polarities. A generic SPE protocol may not be suitable for all metabolites.

    • Troubleshooting:

      • Sorbent Selection: A mixed-mode or polymeric sorbent (like Oasis HLB) is often effective for capturing a range of polar and non-polar metabolites.[3]

      • Elution Solvent: A single elution solvent may not be sufficient. Consider a sequential elution with solvents of increasing polarity (e.g., acetonitrile followed by ethyl acetate) to recover all metabolites.[3]

      • Sample pH: Adjusting the pH of the sample before loading onto the SPE cartridge can improve the retention of acidic metabolites.

Q2: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects are a major source of inaccuracy in quantitative analysis.[4] They occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analytes.[4]

  • Use of Isotopically Labeled Internal Standards: This is the most effective way to compensate for matrix effects.

    • Causality: Isotopically labeled standards are chemically identical to the analytes and will experience the same matrix effects.[5] By measuring the ratio of the analyte to its labeled standard, the variability introduced by the matrix can be normalized.

    • Best Practice: Ideally, use a corresponding isotopically labeled standard for each analyte. If this is not feasible, use a labeled standard that is structurally similar and elutes close to the analytes of interest.[6]

  • Improve Sample Cleanup: A more rigorous sample preparation will remove more of the interfering matrix components.

    • Troubleshooting:

      • Optimize SPE Wash Steps: Introduce an additional wash step with a solvent that is strong enough to remove interferences but weak enough to not elute the analytes.

      • Consider Alternative Extraction Techniques: For complex matrices, techniques like supported liquid extraction (SLE) may provide a cleaner extract than SPE.

  • Chromatographic Separation: Improving the separation of analytes from matrix components can reduce interference.

    • Troubleshooting:

      • Gradient Optimization: Lengthen the chromatographic gradient to better separate the analytes from the bulk of the matrix components.

      • Column Chemistry: Experiment with different column chemistries (e.g., phenyl-hexyl instead of C18) to alter the selectivity of the separation.

Liquid Chromatography

Q3: I am struggling to separate the isomeric monoesters of TOTM (1-MEHTM, 2-MEHTM, and 4-MEHTM). What can I do?

A3: The co-elution of isomers is a critical challenge in TOTM analysis, as they can have different toxicological profiles.[7] Achieving baseline separation is essential for accurate quantification.[7]

  • Column Selection: The choice of stationary phase is paramount for isomer separation.

    • Causality: Isomers have very similar physicochemical properties, so a stationary phase with high shape selectivity is required.

    • Recommendation: A core-shell column with a biphenyl or phenyl-hexyl stationary phase often provides the necessary selectivity to resolve these isomers.[8]

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition can significantly impact resolution.

    • Troubleshooting:

      • Organic Modifier: Vary the organic modifier (e.g., methanol vs. acetonitrile). Methanol can offer different selectivity for aromatic compounds compared to acetonitrile.

      • Gradient Slope: A shallower gradient around the elution time of the isomers can improve their separation.

      • Temperature: Optimizing the column temperature can affect the interaction between the analytes and the stationary phase, potentially improving resolution.

Mass Spectrometry

Q4: I am having difficulty identifying the oxidized metabolites of TOTM. How can I confirm their identity?

A4: The identification of unknown metabolites requires a systematic approach, combining chromatographic and mass spectrometric data.

  • High-Resolution Mass Spectrometry (HRMS): This is essential for determining the elemental composition of the metabolite.

    • Causality: HRMS provides a highly accurate mass measurement, which can be used to generate a list of possible elemental formulas.[9] This is the first step in narrowing down the potential identity of an unknown.

  • Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: The fragmentation pattern of a metabolite is a fingerprint that can be used for structural elucidation.

    • Causality: By colliding the precursor ion with a gas, it breaks into characteristic product ions. The masses of these fragments provide clues about the structure of the original molecule.

    • Troubleshooting:

      • Collision Energy Optimization: The collision energy should be optimized for each metabolite to produce a rich fragmentation spectrum.

      • Comparison to Analogs: The fragmentation patterns of known plasticizer metabolites (e.g., from phthalates) can provide insights into the likely fragmentation pathways of TOTM metabolites.[10] For example, a common fragment for phthalate monoesters corresponds to the phthalic anhydride ion. A similar core fragment would be expected for trimellitate monoesters.

Experimental Protocols

Protocol 1: Extraction of TOTM Metabolites from Urine using SPE

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 50 µL of a solution containing isotopically labeled internal standards.

    • Add 500 µL of ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase from E. coli.

    • Vortex and incubate at 37°C for 90 minutes.[3]

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the metabolites with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow for SPE of TOTM Metabolites from Urine

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Urine 1 mL Urine Sample Standards Add Internal Standards Urine->Standards Enzyme Add Buffer and β-glucuronidase Standards->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Centrifuge Centrifuge Incubate->Centrifuge Condition Condition SPE Cartridge Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Metabolites Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Fig. 2: Step-by-step workflow for SPE of TOTM metabolites.

Data Presentation

Table 1: Example LC-MS/MS Parameters for TOTM Metabolite Analysis

The following table provides a starting point for developing an LC-MS/MS method for the analysis of key TOTM metabolites. These parameters should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-MEHTM305.1191.015
2-MEHTM305.1191.015
4-MEHTM305.1191.015
Oxidized MEHTM (OH)321.1191.018
Oxidized MEHTM (COOH)335.1191.020

Note: The product ion at m/z 191.0 likely corresponds to the trimellitic acid core after loss of the side chain.

Conclusion

The analytical detection of TOTM metabolites presents a series of challenges, from sample preparation to the separation of isomers and the identification of unknown metabolites. However, by understanding the underlying scientific principles and adopting a systematic approach to troubleshooting, these challenges can be overcome. The use of isotopically labeled internal standards, optimized sample preparation, and high-resolution chromatography and mass spectrometry are key to achieving accurate and reliable results. This guide provides a foundation for developing and troubleshooting your methods, and I encourage you to adapt these principles to your specific research needs.

References

  • Eckert, E., et al. (2021). Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry. Journal of Chromatography B, 1171, 122618. Available from: [Link]

  • Schütze, A., et al. (2015). Human metabolism of the plasticizer tri(2-ethylhexyl) trimellitate (TOTM). Archives of Toxicology, 89(4), 539-550.
  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Available from: [Link]

  • Ullrich, D., et al. (2002). LC/MS method to determine plasticizers in indoor dust. Proceedings: Indoor Air 2002.
  • Mettler-Altmann, T., et al. (2012). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 84(5), 2383-2390.
  • Chen, L., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 633.
  • Li, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Restek Corporation. (2022). LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine. Available from: [Link]

  • Restek Corporation. (n.d.). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Available from: [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • Singh, A., et al. (2022). Metabolic Pathways, Enzymes, and Metabolites: Opportunities in Cancer Therapy. Cancers, 14(15), 3717.
  • Giulivo, M., et al. (2016). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Analytical and Bioanalytical Chemistry, 408(25), 7087-7098.
  • Eckert, E., et al. (2017). Isomeric separation and quantitation of di-(2-ethylhexyl) trimellitates and mono-(2-ethylhexyl) trimellitates in blood by LC-MS/MS.
  • Schütze, A., et al. (2020). Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry.
  • Byrd, J. A., et al. (2012). Production of isotopically labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Metabolomics, 8(6), 1108-1119.
  • Kato, K., et al. (2003). Quantitative Detection of Eight Phthalate Metabolites in Human Urine Using HPLC−APCI-MS/MS. Analytical Chemistry, 75(20), 5497-5504.
  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 442-453.
  • Course Hero. (2019, March 4). Metabolic Processes, Energy, and Enzymes | Biology [Video]. YouTube. Available from: [Link]

  • Silva, M. J., et al. (2007). Determination of 16 Phthalate Metabolites in Urine Using Automated Sample Preparation and On-line Preconcentration/High-Performance Liquid Chromatography/Tandem Mass Spectrometry.
  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1222.
  • mzCloud. (2015). Mono 2 ethylhexyl phthalate MEHP. Available from: [Link]

  • Byrd, J. A., et al. (2012). Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Metabolomics, 8(6), 1108-1119.
  • Britannica. (2026, January 22). Metabolism. In Britannica. Available from: [Link]

  • LibreTexts Biology. (2022). 7.1: Introduction to Metabolism and Enzymes. Available from: [Link]

  • MassBank. (2016). Di(2-ethylhexyl)phthalate (DEHP). Available from: [Link]

  • DPX Technologies. (2020, February 10). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction [Video]. YouTube. Available from: [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Wang, L., et al. (2020). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Environmental Science & Technology, 54(15), 9417-9426.
  • Revision Village - IB Biology. (2024, December 21). Enzymes & Metabolism [IB Biology HL] [Video]. YouTube. Available from: [Link]

  • Chemistry by Dr. Anjali Saxena. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Available from: [Link]

Sources

Trioctyl Trimellitate (TOTM) Technical Support Center: Best Practices for Storage and Handling to Prevent Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of Trioctyl trimellitate (TOTM). Adherence to these best practices is critical to prevent chemical degradation, thereby ensuring the integrity of your experiments and the reliability of your results. This document is structured as a technical support center, featuring a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.

Core Principles of TOTM Stability

Trioctyl trimellitate is a high-molecular-weight, branched tri-ester plasticizer valued for its low volatility, high thermal stability, and minimal migration.[1][2] However, like all esters, it is susceptible to degradation under certain conditions. The primary degradation pathways of concern are hydrolysis , thermal decomposition , and oxidation . Understanding the causality behind these mechanisms is the first step in preventing them.

  • Hydrolysis: The ester linkages in TOTM can be cleaved by water, a reaction that can be catalyzed by the presence of strong acids or bases. This process breaks down TOTM into trimellitic acid and 2-ethylhexanol.[3][4]

  • Thermal Decomposition: While TOTM has a high boiling point (approximately 414 °C), prolonged exposure to high temperatures can lead to thermal breakdown.[5][6] This is particularly relevant during processing at elevated temperatures, where decomposition can occur if not properly controlled.[7]

  • Oxidation: Contact with strong oxidizing agents can lead to the oxidative degradation of TOTM. This can compromise its chemical structure and performance.[6][8]

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the storage, handling, and potential degradation of TOTM.

Question 1: I've noticed a change in the color of my stored TOTM, from nearly colorless to a yellowish tint. What could be the cause?

Answer: A color change to yellow is often an early indicator of degradation. The most likely causes are:

  • Oxidation: Exposure to air (oxygen) over a prolonged period, especially if the container is not properly sealed or has a large headspace of air. This can be accelerated by exposure to light or elevated temperatures.

  • Contamination: Accidental introduction of impurities, which may act as catalysts for degradation reactions.

Preventative Measures & Solutions:

  • Inert Gas Blanket: For long-term storage or high-purity applications, consider blanketing the TOTM with an inert gas like nitrogen or argon before sealing the container. This displaces oxygen and minimizes the risk of oxidation.

  • Proper Sealing: Always ensure the container cap is tightly sealed immediately after use.[6][8][9]

  • Avoid Contamination: Use clean, dry glassware and utensils when handling TOTM. Do not return unused material to the original container.

  • Storage Location: Store in a dark place or use opaque containers to prevent photo-initiated degradation.[10]

Question 2: My application is sensitive to acidic impurities. How can I be sure my TOTM has not started to hydrolyze?

Answer: The primary acidic byproduct of TOTM hydrolysis is trimellitic acid. An increase in the acidity of your TOTM is a direct indicator of hydrolysis.

Detection & Prevention:

  • pH Measurement: While TOTM is insoluble in water, a qualitative assessment can be made by testing the pH of an aqueous extract. A more quantitative method is to measure the acid value (mg KOH/g) via titration, a common quality control parameter.

  • Moisture Control: The most critical preventative measure is to scrupulously avoid moisture. Store TOTM in a dry environment.[9][10] Ensure containers are sealed tightly to prevent the ingress of atmospheric moisture.[5]

  • Use of Desiccants: For sensitive applications, consider storing containers of TOTM within a desiccator cabinet.

Question 3: I am using TOTM in a high-temperature process. What are the signs of thermal degradation, and how can I avoid it?

Answer: Thermal degradation of TOTM at extreme temperatures can lead to the formation of volatile byproducts and charring, indicated by a darkening of the liquid and the emission of acrid smoke or irritating vapors.[5]

Best Practices for High-Temperature Applications:

  • Temperature Control: Adhere strictly to the recommended processing temperatures for your application. TOTM is thermally stable at typical use temperatures, but its decomposition temperature is around 400°C.[6]

  • Minimize Exposure Time: Limit the time that TOTM is held at elevated temperatures.

  • Inert Atmosphere: If your process allows, conducting high-temperature operations under a nitrogen or other inert gas atmosphere can prevent concurrent oxidative degradation, which is often accelerated at higher temperatures.

Question 4: Can I store TOTM in any plastic container?

Answer: No. While TOTM is a plasticizer, its compatibility with other plastics varies. Storing it in an incompatible plastic container can lead to the leaching of the plasticizer from the container walls, or conversely, the extraction of additives from the container into the TOTM, causing contamination.

Recommended Materials:

  • Original Packaging: It is always best to store TOTM in its original container, which is typically made of a compatible material like steel or high-density polyethylene (HDPE).[10]

  • Glass and Fluoropolymers: For laboratory use, borosilicate glass or containers made of fluoropolymers (e.g., PTFE) are excellent choices due to their chemical inertness.

Question 5: What personal protective equipment (PPE) should I use when handling TOTM?

Answer: While TOTM has low acute toxicity, good laboratory practice dictates the use of appropriate PPE.[6][9]

  • Gloves: Wear chemical-resistant gloves, such as nitrile or chloroprene rubber.[8]

  • Eye Protection: Use safety glasses or goggles.[9]

  • Lab Coat: A standard lab coat or other protective clothing should be worn to prevent skin contact.[8]

  • Ventilation: Handle TOTM in a well-ventilated area.[6]

Summary of Storage and Handling Parameters

ParameterRecommended PracticeRationale
Temperature Store in a cool place.[9] Avoid heat sources.[8]Prevents acceleration of oxidative and hydrolytic degradation.
Atmosphere Keep container tightly closed.[5][9] For long-term storage, consider an inert gas blanket.Minimizes exposure to atmospheric oxygen and moisture.
Light Store in a dark place or opaque container, out of direct sunlight.[10]Prevents photo-degradation.
Moisture Store in a dry place.[9][10]Prevents hydrolysis of the ester bonds.
Incompatible Materials Strong oxidizing agents.[6][8][9]Prevents oxidative degradation.
Container Materials Original container (steel, HDPE),[10] borosilicate glass, fluoropolymers.Ensures chemical compatibility and prevents contamination.

Troubleshooting Workflow for TOTM Degradation

The following diagram outlines a logical workflow for identifying and addressing potential TOTM degradation.

TOTM_Troubleshooting cluster_observe Observation of Anomaly cluster_diagnose Diagnostic Path cluster_remedy Remediation Observe Observe unexpected experimental results or change in TOTM properties (e.g., color, viscosity) Check_Storage Review Storage Conditions: - Tightly sealed? - Away from heat/light? - Dry environment? Observe->Check_Storage Potential Storage Issue Check_Handling Review Handling Procedures: - Contamination risk? - Exposure to air/moisture? Observe->Check_Handling Potential Handling Issue Check_Process Review Process Parameters: - Excessive temperature? - Incompatible materials? Observe->Check_Process Potential Process Issue Quarantine Quarantine suspect TOTM stock Check_Storage->Quarantine Check_Handling->Quarantine Check_Process->Quarantine Procure Procure new, verified stock of TOTM Quarantine->Procure If degradation is confirmed Implement Implement Corrective Actions: - Improve storage/handling protocols - Adjust process parameters Procure->Implement

Caption: Troubleshooting workflow for suspected Trioctyl trimellitate degradation.

References

  • National Center for Biotechnology Information. (n.d.). Trioctyl trimellitate. PubChem. Retrieved from [Link]

  • BASTONE. (2023, December 5). The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide. Retrieved from [Link]

  • Redox. (2023, September 3). Safety Data Sheet Trioctyltrimellitate (TOTM). Retrieved from [Link]

  • A.G. Layne. (n.d.). Trioctyl-Trimellitate-TOTM-SDS.pdf. Retrieved from [Link]

  • Consumer Product Safety Commission. (2018, October). Toxicity Review of TOTM. Retrieved from [Link]

  • Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM). Retrieved from [Link]

  • BASTONE. (2023, October 23). What is Trioctyl Trimellitate (TOTM). Retrieved from [Link]

  • Univar Solutions. (n.d.). TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. Retrieved from [Link]

  • Jia, P., Zhang, M., Hu, L., Feng, G., Bo, C., Liu, C., & Zhou, Y. (2015). Synthesis and application of phosphaphenanthrene groups-containing soybean-oil-based plasticizer. Industrial Crops and Products, 76, 590-603.
  • Lhuguenot, J. C., Elamrani, B., & Chagnon, M. (1986). Evaluation of the Direct Toxicity of Trioctyltrimellitate (TOTM), di(2-ethylhexyl) Phthalate (DEHP) and their Hydrolysis Products on Isolated Rat Hepatocytes. Food and Chemical Toxicology, 24(1), 85-86.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Non-Phthalate Plasticizers: Trioctyl Trimellitate (TOTM) Performance Under the Microscope

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of polymer formulation, particularly for flexible Polyvinyl Chloride (PVC), the selection of a plasticizer is a critical decision that dictates the final product's performance, longevity, and regulatory compliance. With the increasing scrutiny and restriction of ortho-phthalate plasticizers, the focus has shifted to high-performance, non-phthalate alternatives. Among these, Trioctyl Trimellitate (TOTM) has established itself as a benchmark for demanding applications. This guide provides an in-depth, objective comparison of TOTM's performance against other prevalent non-phthalate plasticizers, supported by experimental data and standardized testing protocols, to aid researchers, scientists, and drug development professionals in making informed material science decisions.

The Imperative for High-Performance Non-Phthalate Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to inherently rigid polymers like PVC. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DEHP), were the industry standard. However, health and environmental concerns have driven a paradigm shift towards alternatives. This has spurred innovation, leading to a diverse portfolio of non-phthalate plasticizers, each with a unique performance profile. The ideal plasticizer must not only deliver the desired mechanical properties but also exhibit high permanence—resisting migration, extraction, and volatilization over the product's lifespan, especially in critical applications such as medical devices, wire and cable insulation, and automotive interiors.

Unveiling Trioctyl Trimellitate (TOTM): A Profile

TOTM, a trimellitate ester, is a high-molecular-weight, branched-chain plasticizer known for its exceptional permanence.[1][2] Its chemical structure, Tris(2-ethylhexyl) trimellitate, bestows a unique combination of properties that make it a preferred choice for applications demanding high thermal stability, low volatility, and superior resistance to extraction.

Key Attributes of TOTM:

  • High Thermal Stability: TOTM excels in high-temperature environments, maintaining its integrity and plasticizing effect where other plasticizers might degrade or evaporate.[3]

  • Low Volatility: Its low vapor pressure minimizes plasticizer loss over time, a critical factor in preventing the stiffening and cracking of materials, especially in enclosed spaces like automotive interiors to prevent "fogging" on windshields.[3][4]

  • Excellent Migration Resistance: TOTM exhibits a low tendency to migrate from the PVC matrix into contacting substances, be it liquids or other solids. This is paramount in medical tubing to prevent leaching into fluids and in wire insulation to avoid degradation of surrounding components.[5][6]

  • Good Electrical Properties: It imparts high volume resistivity to PVC compounds, making it an excellent choice for electrical wire and cable insulation.[7][8]

However, TOTM is not without its trade-offs. It generally has a lower plasticizing efficiency compared to some general-purpose plasticizers, meaning a higher concentration (phr - parts per hundred resin) is required to achieve the same level of softness.[2] Its performance at extremely low temperatures can also be a limiting factor in certain specialized applications.

Head-to-Head Performance Comparison: TOTM vs. The Alternatives

The true measure of a plasticizer lies in its comparative performance. Here, we evaluate TOTM against two widely used non-phthalate alternatives: Dioctyl Terephthalate (DOTP) and Diisononyl Cyclohexanoate (DINCH), with additional insights into promising bio-based options.

The Contenders: A Brief Overview
  • Dioctyl Terephthalate (DOTP): A general-purpose non-phthalate plasticizer, DOTP is a terephthalate ester and a common replacement for DOP. It offers a good balance of properties and is economically viable.[9][10]

  • Diisononyl Cyclohexanoate (DINCH): A cyclohexanoate plasticizer developed specifically for sensitive applications like medical devices and toys, with a favorable toxicological profile.[11]

  • Bio-based Plasticizers (e.g., Acetyl Tributyl Citrate - ATBC, Epoxidized Soybean Oil - ESBO): Derived from renewable resources, these plasticizers are gaining traction due to their excellent safety profiles and environmental credentials. ATBC is noted for its use in food contact and medical applications, while ESBO often serves as a co-plasticizer and thermal stabilizer.[12][13][14][15][16]

Quantitative Performance Metrics

The following tables summarize the comparative performance of these plasticizers based on key experimental data. The causality behind these differences often lies in the molecular weight, structure, and polarity of the plasticizer molecules.

Table 1: General and Mechanical Properties

PropertyTOTMDOTPDINCHATBCTest Method
Molecular Weight ( g/mol ) 547391425402-
Plasticizer Efficiency (phr for Shore A 80) ~56~54~58~60ASTM D2240
Tensile Strength (MPa) 18.618.3~17-19~18-20ASTM D412
Elongation at Break (%) 370330~350-380~350-390ASTM D412
Low-Temperature Flexibility (°C) -22-54~-40~-60ASTM D746 (Brittleness)

Data compiled from multiple sources, values are typical and can vary with formulation.[5][17]

Interpretation: TOTM's higher molecular weight contributes to its lower plasticizing efficiency (requiring more phr for the same hardness). While its tensile strength and elongation are comparable to the others, its low-temperature flexibility is notably poorer than DOTP and ATBC, which excel in cold-flex applications.

Table 2: Permanence Properties - Volatility and Migration

PropertyTOTMDOTPDINCHATBCTest Method
Volatility (Weight Loss %, 7 days @ 100°C) < 2.0%22.5%26.0%HighInternal Method[11]
Carbon Volatility (Weight Loss %, 24h @ 90°C) 0.4%~1.5-2.0%~2.0-2.5%HighASTM D1203
Migration into Hexane (% Weight Change, 24h @ 23°C) -12.0%~-20%~-15%-ASTM D1239
Migration into Soapy Water (% Weight Loss, 48h @ 90°C) 0.1%~3.0-5.0%~2.0-4.0%-ASTM D1239
Migration into Mineral Oil (% Weight Loss, 24h @ 70°C) 2.5%~3.0-4.0%~2.5-3.5%-ASTM D1239

Data compiled from multiple sources, values are typical and can vary with formulation.[5][11]

Interpretation: This is where TOTM demonstrates its primary advantage. Its significantly lower volatility and superior resistance to extraction by soapy water and mineral oil are direct results of its larger molecular size and structure, which anchors it more effectively within the PVC matrix. DOTP and DINCH, while being improvements over traditional phthalates, show considerably higher losses.

Table 3: Electrical Properties

| Property | TOTM | DOTP | Test Method | | --- | --- | --- | | Volume Resistivity (Ω·cm) | > 3.0 x 10¹¹ | ≥ 2.0 x 10¹² | Internal Method[18][19] |

Data compiled from technical data sheets.

Interpretation: While both plasticizers offer good electrical insulation properties, some data suggests DOTP can exhibit a higher volume resistivity, making it a strong candidate for general-purpose wire and cable applications. However, TOTM's superior thermal stability often makes it the choice for high-temperature rated cables.[6][10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of these comparisons, standardized test methodologies are paramount. Below are detailed protocols for key performance evaluations.

Sample Preparation: The Foundation of Accurate Comparison

A consistent and well-defined sample preparation protocol is the bedrock of any comparative material study.

Protocol:

  • Compounding: Prepare PVC dry blends using a high-speed mixer. A typical formulation consists of:

    • PVC Resin (K-value 67-70): 100 phr

    • Plasticizer (TOTM, DOTP, DINCH, or ATBC): As required to achieve target hardness (e.g., Shore A 80).

    • Thermal Stabilizer (e.g., Ca/Zn stearate): 2-3 phr

    • Co-stabilizer/Secondary Plasticizer (e.g., ESBO): 2-5 phr

    • Lubricant (e.g., stearic acid): 0.5 phr

  • Milling: Process the dry blend on a two-roll mill at a temperature of 155-165°C until a homogeneous sheet is formed.

  • Molding: Compression mold the milled sheets into plaques of the required thickness for testing (e.g., 2 mm for mechanical tests) at a temperature of 160-170°C and a pressure of 10-15 MPa.

  • Conditioning: Condition all test specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity as per ASTM D618.

G cluster_prep Sample Preparation Workflow DryBlend PVC Dry Blend Formulation Milling Two-Roll Milling (155-165°C) DryBlend->Milling Molding Compression Molding (160-170°C) Milling->Molding Conditioning Specimen Conditioning (ASTM D618) Molding->Conditioning Test Performance Testing Conditioning->Test

Caption: Standardized workflow for the preparation of plasticized PVC test specimens.

Volatility Assessment (ASTM D1203)

This test evaluates the permanence of a plasticizer by measuring its weight loss at elevated temperatures.

Protocol:

  • Apparatus: A forced-air convection oven, analytical balance, and desiccator. Test containers filled with activated carbon.

  • Procedure (Method A - Direct Contact): a. Die-cut circular specimens (57.3 mm diameter) from a conditioned 2 mm thick plaque. b. Weigh the specimens to the nearest 0.1 mg (Initial Weight, W_i). c. Place a specimen at the bottom of a container with activated carbon. Cover with a layer of activated carbon. d. Place the sealed container in an oven at a specified temperature (e.g., 90°C) for a defined duration (e.g., 24 hours). e. After the exposure period, remove the specimen, brush off any adhering carbon, and recondition for 1 hour. f. Reweigh the specimen (Final Weight, W_f).

  • Calculation:

    • Volatility (Weight Loss %) = [(W_i - W_f) / W_i] * 100

G cluster_volatility ASTM D1203 Volatility Test Start Weigh Initial Specimen (Wi) Expose Expose in Activated Carbon (e.g., 24h @ 90°C) Start->Expose Cool Cool and Recondition Expose->Cool End Weigh Final Specimen (Wf) Cool->End Calculate Calculate % Weight Loss End->Calculate G cluster_migration ISO 177 Migration Test Assembly cluster_workflow Assembly 5kg Weight Glass Plate Absorbent Disc Test Specimen 1 Test Specimen 2 Absorbent Disc Glass Plate Weigh Weigh Specimens (Wi) & Discs (Ai) Assemble Create Sandwich Assembly Weigh->Assemble Heat Oven Exposure (24h @ 70°C) Assemble->Heat Reweigh Reweigh Specimens (Wf) & Discs (Af) Heat->Reweigh Calculate Calculate % Migration Reweigh->Calculate

Caption: Layered assembly and workflow for the ISO 177 plasticizer migration test.

Conclusion: Selecting the Right Tool for the Job

The selection of a non-phthalate plasticizer is a nuanced decision that hinges on the specific performance requirements of the end application.

  • Trioctyl Trimellitate (TOTM) stands out as the premier choice for applications where high-temperature performance, low volatility, and minimal migration are non-negotiable. Its superior permanence makes it ideal for durable goods such as high-temperature wire insulation, automotive interiors, and critical medical devices where material integrity over time is paramount. [6][20]The trade-off for this exceptional permanence is a higher cost and lower plasticizing efficiency. [2]

  • Dioctyl Terephthalate (DOTP) presents a well-balanced, cost-effective alternative for a wide range of general-purpose applications. It offers good processing characteristics, excellent low-temperature flexibility, and respectable electrical properties, making it a strong competitor in markets where the extreme performance of TOTM is not required. [9][10]

  • Diisononyl Cyclohexanoate (DINCH) is a specialized plasticizer with an excellent toxicological profile, making it a go-to option for sensitive applications like toys, food contact materials, and medical devices where safety is the primary driver. [11]Its performance is generally robust, though its volatility is higher than that of TOTM.

  • Bio-based plasticizers like ATBC are carving out a significant niche, particularly in applications with direct human contact, due to their excellent safety and environmental profiles. [15]While their permanence at high temperatures can be a limitation, they offer superb low-temperature flexibility.

Ultimately, the choice is not about a single "best" plasticizer, but about the right plasticizer for a given set of technical and regulatory demands. By understanding the fundamental performance trade-offs, backed by quantitative data from standardized test methods, formulators can confidently select the optimal non-phthalate plasticizer to meet their product's unique challenges.

References

  • Perstorp. (n.d.). Benchmark for Plasticizers.
  • Lund University. (2020). Analysis of market and requirements of plasticizers for flexible PVC.
  • Adams, R. C. (2001). A Comparison of Plasticizers for Use in Flexible Vinyl Medical Product. MDDI.
  • P2 InfoHouse. (n.d.).
  • ResearchGate. (2024). The Impact of Plasticizer Levels in Hardening PVC Plastic.
  • ResearchGate. (2022).
  • Hallstar. (n.d.). Plasticizers for PVC.
  • Bastone. (2026, January 16). High vs Low Molecular Weight Plasticizers: Selection Guide.
  • ASTM International. (2022).
  • ASTM International. (2022). D1239-22a Standard Test Method for Resistance of Plastic Films to Chemicals.
  • ChemOrder. (2023).
  • Wikipedia. (n.d.). Epoxidized soybean oil.
  • Eastman. (2019).
  • Bastone. (2025, June 9). How to choose plasticizer for Cable - volume resistivity.
  • ResearchGate. (2018). Preparation and evaluation of acetylated mixture of citrate ester plasticizers for poly(vinyl chloride).
  • Bisley International. (n.d.).
  • Joss Elastomers & Chemicals. (n.d.). Epoxidized Soybean Oil (ESBO).
  • ASTM International. (2023).
  • KLJ Group. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2024, January 10).
  • iTeh Standards. (n.d.).
  • iTeh Standards. (n.d.).
  • Taylor & Francis. (n.d.). Epoxidized soybean oil – Knowledge and References.
  • Harwick Standard. (n.d.).
  • Cowin Extrusion. (n.d.).
  • ASTM International. (2016).
  • PENPET Petrochemical Trading. (n.d.). Epoxidized soybean oil (ESBO).
  • Bisley International. (n.d.).
  • Scribd. (n.d.).
  • BSI Knowledge. (2017). BS EN ISO 177:2017 - TC.
  • BASF. (2013).
  • BDMAEE. (2025, July 19). A comparative analysis of ultra-low temperature plasticizer sdl-406 versus other cold-resistant plasticizers for extreme performance.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Why Acetyl Tributyl Citrate is the Smart Choice for Your Polymer Needs.
  • Scribd. (n.d.). Dotp Basf | PDF | Polyvinyl Chloride | Industries.
  • UPC Technology Corp. (2003).
  • ASTM International. (2016).
  • Ineos. (2022, July 6). Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance.
  • Hallstar. (n.d.).
  • Henan Jinhe Industry Co., Ltd. (2023, September 5).
  • International Organization for Standardization. (2016). ISO 177:2016(E)
  • Infinita Lab. (n.d.). ASTM D 1239 Test for Plastic Film Chemical Extraction.
  • KLJ Group. (n.d.).
  • Oxford Academic. (n.d.). Acetyl Tributyl Citrate, the Most Widely Used Phthalate Substitute Plasticizer, Induces Cytochrome P450 3A through Steroid and Xenobiotic Receptor.

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS for the Quantification of Trioctyl Trimellitate (TOTM)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate TOTM Quantification

Trioctyl Trimellitate (TOTM) has emerged as a preferred non-phthalate plasticizer, particularly in high-demand applications like medical devices, wire insulation, and food contact materials.[1] Its low volatility and minimal migration characteristics make it a safer alternative to traditional phthalates. However, ensuring the safety and efficacy of products containing TOTM, especially medical devices, necessitates precise and reliable quantification of its potential leachables. Regulatory bodies and internal quality control systems demand robust analytical methods to assess the amount of TOTM that could migrate from a polymer matrix.

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two powerful, yet fundamentally different, analytical techniques for TOTM quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As orthogonal methods, their combined use provides the highest level of confidence in analytical results, a cornerstone of scientific integrity in drug development and material science. This document is designed for researchers and scientists, offering both the theoretical underpinnings and the practical, field-proven steps required to establish a self-validating system for TOTM analysis.

Pillar 1: Understanding the Analytical Technologies

The choice between HPLC and GC-MS is not arbitrary; it depends on the analyte's properties, the sample matrix, and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like TOTM. The separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

  • Causality of Method Choice: TOTM's high molecular weight and low volatility make it an ideal candidate for HPLC. Unlike GC, HPLC does not require the analyte to be vaporized at high temperatures, which prevents potential degradation and ensures the integrity of the molecule during analysis. Detection is typically achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which leverages the aromatic rings in the TOTM structure that absorb UV light. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique renowned for its separatory power and definitive identification capabilities.[3] It is best suited for volatile and thermally stable compounds.

  • Causality of Method Choice: While TOTM has a high boiling point, it can be successfully analyzed by GC-MS with appropriate instrumental conditions, such as high injector and column temperatures.[4] The key advantage of GC-MS is the mass spectrometer, which acts as a highly specific detector. It fragments the TOTM molecule into a unique pattern of ions, providing a "fingerprint" that confirms the analyte's identity with exceptional confidence and allows for quantification with minimal interference from the sample matrix.[5]

Pillar 2: Method Development and Validation - The Foundation of Trust

Before any cross-validation can be performed, each method must be independently developed and validated to demonstrate its suitability for its intended purpose.[6][7] Validation is a regulatory requirement and establishes the performance characteristics of the analytical procedure.[8]

Experimental Protocol: Sample Preparation from PVC Matrix

A robust analytical result begins with meticulous sample preparation. This protocol is designed to efficiently extract TOTM from a common polymer matrix, such as PVC tubing used in medical devices, in accordance with ISO 10993-18 guidelines.[9]

  • Device Preparation: Accurately weigh and record the initial weight of the PVC sample (e.g., a 10 cm segment of tubing).

  • Solvent Selection: Choose an extraction solvent that can effectively solvate TOTM without dissolving the PVC matrix itself. A common choice is a mixture of isopropanol and water, or hexane, to simulate different physiological conditions.[10]

  • Exaggerated Extraction: Place the PVC sample in a sealed glass vessel with a known volume of the extraction solvent. To simulate a worst-case scenario, perform an exaggerated extraction at an elevated temperature (e.g., 50°C for 72 hours).[9] This process is designed to extract a greater amount of chemical constituents than would be generated under normal clinical use.[10]

  • Extract Collection: After the incubation period, cool the vessel to room temperature. Carefully remove the extract solution, ensuring no part of the PVC sample contaminates it.

  • Concentration & Reconstitution: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analytes. Reconstitute the residue in a known, small volume of a solvent compatible with both HPLC (e.g., acetonitrile) and GC-MS (e.g., hexane or ethyl acetate) analysis.

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Experimental Protocol: HPLC-UV Method Validation
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 240 nm (based on the UV absorbance maximum of the trimellitate moiety).

  • Validation Parameters:

    • Specificity: Inject a blank (reconstitution solvent) and a placebo (extract from a TOTM-free PVC material) to ensure no interfering peaks are present at the retention time of TOTM.

    • Linearity: Prepare a series of at least five standard solutions of TOTM in the reconstitution solvent, covering a range from the limit of quantification (LOQ) to 150% of the expected concentration. Plot the peak area against concentration and calculate the coefficient of determination (R²), which should be ≥ 0.995.[11]

    • Accuracy & Precision: Analyze at least three replicates of Quality Control (QC) samples at three concentrations (low, medium, high) across the linear range. Accuracy should be within 85-115% of the nominal value (80-120% for late-phase methods), and the relative standard deviation (RSD) for precision should be ≤ 15%.[8]

    • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]

Experimental Protocol: GC-MS Method Validation
  • Instrumental Conditions:

    • Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).[12]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 310°C.[4]

    • Oven Program: Start at 180°C, hold for 1 min, ramp at 15°C/min to 320°C, and hold for 10 min.[4]

    • Injection Volume: 1 µL (splitless mode).

    • MS Transfer Line Temp: 310°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity. Monitor characteristic ions for TOTM (e.g., m/z 149, 279, 419).

  • Validation Parameters:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC method, using the peak area from the SIM chromatogram for quantification.[13]

Pillar 3: Cross-Validation - The Ultimate System for Trustworthiness

Cross-validation is the formal process of comparing results from two validated analytical methods.[14][15] It provides definitive evidence that both methods are reliable and that the generated data is accurate and reproducible, regardless of the analytical technique used. This is particularly crucial when transferring a method between labs or when one method is intended to replace another.[15]

Diagram: Comprehensive Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_results Data Evaluation cluster_output Final Outcome Sample PVC Medical Device Sample Extraction Exaggerated Solvent Extraction (ISO 10993-18) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration 0.22 µm Filtration Concentration->Filtration HPLC Validated HPLC-UV Method Filtration->HPLC GCMS Validated GC-MS Method Filtration->GCMS Results_HPLC HPLC Quantitative Results HPLC->Results_HPLC Results_GCMS GC-MS Quantitative Results GCMS->Results_GCMS Compare Statistical Comparison Results_HPLC->Compare Results_GCMS->Compare Final Verified TOTM Concentration (High Confidence) Compare->Final

Caption: Workflow for TOTM quantification and cross-validation.

Experimental Protocol: Cross-Validation Study
  • Sample Selection: Prepare a minimum of three independent batches of PVC extract as described in the sample preparation protocol.

  • Parallel Analysis: Analyze each of the prepared extracts using both the validated HPLC-UV method and the validated GC-MS method. It is critical that the exact same sample extracts are analyzed by both instruments to ensure a direct comparison.[14]

  • Data Collection: Quantify the concentration of TOTM (e.g., in µg/mL) in each extract using the calibration curves generated during the validation of each respective method.

  • Statistical Comparison: For each sample, calculate the percentage difference between the concentration value obtained from the HPLC method and the value from the GC-MS method.

    Formula: % Difference = [ (Result_HPLC - Result_GCMS) / ( (Result_HPLC + Result_GCMS) / 2 ) ] * 100

  • Acceptance Criteria: The acceptance criterion for cross-validation is typically that the mean difference between the results from the two methods should not exceed ±20.0%. This demonstrates that the methods are providing comparable data.

Data Presentation: Hypothetical Cross-Validation Results
Sample IDHPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
Batch 0115.214.8+2.68%
Batch 0218.919.5-3.11%
Batch 0312.513.1-4.69%
Mean 15.5 15.8 -1.71%

In this hypothetical example, the mean difference of -1.71% is well within the ±20.0% acceptance limit, successfully cross-validating the two methods.

Diagram: Logic of Analytical Trustworthiness

G A Single Validated Method (e.g., HPLC) C Cross-Validation (Comparison of A and B) A->C provides data B Single Validated Method (e.g., GC-MS) B->C provides data D Demonstrated Method Orthogonality & Equivalence C->D establishes E Highest Confidence in Reported TOTM Concentration D->E leads to

Caption: Cross-validation builds the highest level of data confidence.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of TOTM when properly validated.

  • HPLC is often more straightforward for routine quality control due to simpler sample introduction and its suitability for high-molecular-weight, non-volatile compounds. It is a robust workhorse for QC environments.

  • GC-MS provides an unparalleled level of specificity and is the gold standard for confirmatory analysis.[5] Its ability to provide structural information makes it invaluable for investigations, troubleshooting, and when absolute certainty of analyte identity is required.

The process of cross-validation is not merely a procedural step; it is a fundamental scientific practice that elevates the trustworthiness of analytical data. By demonstrating that two fundamentally different (orthogonal) methods produce equivalent results, an organization builds a robust, self-validating system. This provides the highest degree of assurance to regulatory bodies and, most importantly, to the patients and consumers who rely on the safety of the final product. For critical applications such as extractable and leachable studies for medical devices, adopting a cross-validation approach between HPLC and GC-MS is a definitive best practice.

References

  • CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic.
  • Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS.
  • CN101871916B - Method for measuring purity of trioctyl trimellitate.
  • Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS . PubMed. [Link]

  • Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy . ResearchGate. [Link]

  • Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood . MDPI. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms . MDPI. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . PMC - NIH. [Link]

  • Extraction Expertise for Medical Device Chemical Characterization . EAG Laboratories. [Link]

  • Validation of two stability-indicating HPLC methods for topiramate using a mixed-mode column and a charged aerosol detector . PubMed. [Link]

  • (PDF) Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood . ResearchGate. [Link]

  • validate analytical methods: Topics by Science.gov . Science.gov. [Link]

  • Chemical Characterization & the Non-Targeted Analysis of Medical Devices . Drug Development and Delivery. [Link]

  • How to do HPLC method validation . YouTube. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Modeling extraction of medical device polymers for biocompatibility evaluation . PubMed. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]

  • (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . ResearchGate. [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters . PMC - NIH. [Link]

  • Chemical Characterization of Medical Devices . TÜV SÜD. [Link]

  • Application of the Cross-Validation Method to the Verification of the Performance of an Indirect Analytical Method . JOCPR. [Link]

  • The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide . BASTONE. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • A Review on GC-MS and Method Development and Validation . Impactfactor. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . ResearchGate. [Link]

Sources

A comparative study of the environmental impact of TOTM and phthalates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Environmental Impact of TOTM and Phthalate Plasticizers

For decades, phthalate esters have been the workhorse plasticizers, imparting flexibility and durability to a vast array of polymeric materials, particularly polyvinyl chloride (PVC). However, a growing body of scientific evidence has illuminated their adverse effects on both the environment and human health, prompting a paradigm shift in the polymer industry. This guide provides a comprehensive comparison between traditional phthalates, focusing on the well-studied Di(2-ethylhexyl) phthalate (DEHP), and a prominent alternative, Tris(2-ethylhexyl) trimellitate (TOTM). We will delve into their fundamental chemical properties, environmental fate, toxicological profiles, and the experimental methodologies used to assess their impact, offering a critical resource for researchers, toxicologists, and materials scientists.

The environmental journey of a plasticizer—its tendency to migrate from a product, persist in ecosystems, and interact with biota—is fundamentally dictated by its molecular structure and resulting physicochemical properties. Phthalates and TOTM, while both serving the same functional purpose, exhibit critical differences.

Phthalates, such as DEHP, are diesters of phthalic acid. In contrast, TOTM is a triester of trimellitic acid. This seemingly subtle distinction has profound consequences. TOTM's larger molecular size and more complex, branched structure result in significantly lower volatility and a greater resistance to migration compared to the more linear and smaller DEHP molecule.[1] These differences are a primary reason for TOTM's use in high-temperature applications like electrical cable insulation and in sensitive applications such as medical devices and food contact materials where low leachability is paramount.[1][2]

Table 1: Comparative Physicochemical Properties of DEHP and TOTM

PropertyDi(2-ethylhexyl) phthalate (DEHP)Tris(2-ethylhexyl) trimellitate (TOTM)Rationale for Environmental Impact
Chemical Formula C₂₄H₃₈O₄C₃₃H₅₄O₆The additional ester group and larger alkyl chains in TOTM increase its molecular weight and complexity.
Molecular Weight 390.56 g/mol 546.8 g/mol Higher molecular weight generally correlates with lower volatility and reduced migration rates.[1]
Water Solubility ~3.4 µg/L at 25°C~1.08 µg/L at 25°C[1]Low water solubility for both contributes to their persistence and partitioning to organic matter, but TOTM's is even lower.
Log Kₒw (Octanol-Water Partition Coeff.) ~7.5>8.3 (estimated)A high Log Kₒw indicates a strong tendency to bioaccumulate in fatty tissues and adsorb to soil and sediment.[1]
Vapor Pressure 1.3 x 10⁻⁷ mmHg at 25°C< 1 x 10⁻⁸ mmHg at 25°CTOTM's extremely low vapor pressure means it is less likely to be released into the atmosphere from products.[1]

Environmental Fate: Leaching, Persistence, and Distribution

The primary route for plasticizer entry into the environment is through leaching from consumer and industrial products.[3] Because they are not covalently bound to the polymer matrix, these molecules can migrate out over the product's lifespan, a process accelerated by heat, UV exposure, and contact with solvents or fatty substances.

Leaching and Migration

The leaching of phthalates from PVC is a well-documented phenomenon, recognized as a long-term source of these pollutants in aquatic environments.[3][4][5] The lower molecular weight and simpler structure of phthalates like DEHP facilitate their diffusion through the polymer matrix and into the surrounding environment.

Conversely, TOTM's bulkier structure and higher molecular weight significantly impede this process, resulting in superior extraction and migration resistance.[1] This property is the cornerstone of its selection for applications where product integrity and consumer safety are critical, such as medical tubing and gaskets.[1]

Below is a generalized workflow for assessing plasticizer migration from a polymer sample.

G cluster_prep Sample Preparation cluster_exposure Migration Experiment cluster_analysis Analytical Quantification prep1 Cut polymer sample to specified surface area prep2 Clean and weigh sample prep1->prep2 expo1 Immerse sample in food simulant or environmental medium prep2->expo1 Introduce sample expo2 Incubate at controlled temperature and duration (e.g., 60°C for 10 days) expo1->expo2 anal1 Collect aliquot of medium at time points expo2->anal1 Sample medium anal2 Extract plasticizers using liquid-liquid or solid-phase extraction (SPE) anal1->anal2 anal3 Analyze extract via GC-MS or LC-MS/MS anal2->anal3 anal4 Quantify using internal standards anal3->anal4 end Report Results anal4->end Calculate migration rate (e.g., in µg/cm²)

Figure 1: A generalized experimental workflow for quantifying plasticizer migration.

Environmental Distribution and Persistence

Decades of widespread use have resulted in ubiquitous environmental contamination by phthalates. DEHP is commonly detected in diverse environmental matrices, including surface water, groundwater, soil, atmospheric particles, and landfill leachate.[6] Its persistence and tendency to adsorb to organic matter lead to accumulation in sewage sludge and river sediments.[6]

While the toxicological profile of TOTM is more favorable, its increasing production as a DEHP substitute means it is now considered an emerging contaminant.[7] Studies have begun to detect TOTM in coastal environments, indicating that its environmental footprint is growing.[7] The long-term persistence and degradation pathways of TOTM in the environment are areas of active research, crucial for ensuring it does not become a "regrettable substitution" for phthalates.[7][8]

Toxicological Impact: A Tale of Two Metabolites

The primary concern surrounding phthalates stems from their classification as endocrine-disrupting chemicals (EDCs).[6][9] Many phthalates, particularly DEHP, DBP, and BBP, are recognized as being toxic to reproduction.[6] The U.S. Environmental Protection Agency (EPA) has identified that, above certain exposure levels, these phthalates can cause hormone deficiencies and other endocrine-related health abnormalities.[9]

Mechanism of Phthalate Toxicity

The toxicity of DEHP is not solely due to the parent compound but is significantly driven by its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP).[10][11] In the body, DEHP is rapidly hydrolyzed into MEHP and 2-ethylhexanol.[11] It is MEHP that is largely responsible for the observed reproductive and developmental toxicity.

A key study comparing the direct hepatotoxic potential of these compounds on isolated rat hepatocytes provided critical mechanistic insights. The results demonstrated that MEHP was the primary driver of acute cytotoxicity.[10][11] Furthermore, only DEHP and MEHP were capable of inducing significant hydrogen peroxide (H₂O₂) production, indicating a mechanism involving the generation of oxidative stress.[10][11] TOTM and its metabolites did not induce this effect, suggesting a different and less harmful biological interaction.[10]

G cluster_dehp DEHP Metabolism & Effect cluster_totm TOTM Metabolism & Effect dehp DEHP Ingestion/ Exposure hydrolysis Esterase-mediated Hydrolysis dehp->hydrolysis mehp MEHP (Mono(2-ethylhexyl) phthalate) hydrolysis->mehp cell Hepatocyte (Liver Cell) mehp->cell ros Increased H₂O₂ (Oxidative Stress) cell->ros Induces toxicity Cellular Damage & Toxicity ros->toxicity totm TOTM Ingestion/ Exposure metabolism Metabolism totm->metabolism metabolites TOTM Metabolites metabolism->metabolites cell2 Hepatocyte (Liver Cell) metabolites->cell2 no_effect No Significant H₂O₂ Increase cell2->no_effect No induction

Figure 2: Contrasting hepatotoxic mechanisms of DEHP and TOTM.

Comparative Toxicity Data

Animal studies consistently show that TOTM has a much lower order of toxicity than DEHP. TOTM exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] In contrast, the health concerns for several phthalates are significant enough to warrant regulatory action and restriction in many countries.[8]

Table 2: Summary of Comparative Toxicological Data

ParameterDi(2-ethylhexyl) phthalate (DEHP)Tris(2-ethylhexyl) trimellitate (TOTM)
Acute Oral LD₅₀ (Rat) ~25,000 mg/kg>3,200 mg/kg[1]
Primary Health Concerns Endocrine disruption, reproductive toxicity, developmental effects, potential carcinogen.[6][9]Low concern for systemic toxicity. Not irritating or sensitizing to human skin.[1]
Key Toxic Metabolite Mono(2-ethylhexyl) phthalate (MEHP).[10][11]Metabolites show significantly lower in-vitro toxicity compared to MEHP.[10]
Regulatory Status Restricted or banned in many consumer products (e.g., toys, cosmetics) globally.[8][9]Generally considered a safer alternative; approved for sensitive applications like food packaging and medical devices.[1][2]

Standardized Experimental Protocols

To ensure data is reliable and comparable across different studies, standardized methodologies are essential. The following are abbreviated protocols for key experiments discussed in this guide.

Protocol: Quantification of Leached Plasticizers via GC-MS

Objective: To determine the amount of plasticizer that migrates from a PVC sample into a liquid medium over time.

Causality: This protocol simulates the leaching process that occurs when a plastic product comes into contact with liquids (e.g., beverages, bodily fluids, or surface water). GC-MS is chosen for its high sensitivity and specificity in identifying and quantifying semi-volatile organic compounds like plasticizers.

Methodology:

  • Sample Preparation: Precisely cut a 10 cm² piece of the PVC material. Clean the surface with isopropanol followed by deionized water to remove surface contaminants, then dry and weigh the sample.

  • Immersion: Place the sample in a sealed glass vial containing 50 mL of the test medium (e.g., 50% ethanol as a fatty food simulant).

  • Incubation: Place the vial in an incubator at 40°C. This elevated temperature accelerates migration to provide data within a reasonable timeframe.

  • Sampling: At specified time points (e.g., 1, 3, 7, and 14 days), withdraw a 1 mL aliquot of the medium.

  • Extraction: To the 1 mL aliquot, add 10 µL of an internal standard solution (e.g., ¹³C-labeled DEHP or TOTM). Perform a liquid-liquid extraction by adding 2 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the layers. Carefully transfer the upper hexane layer to a clean vial.

  • Analysis: Inject 1 µL of the hexane extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Quantification: Develop a calibration curve using standards of known plasticizer concentrations. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard. Express the final result as µg of plasticizer migrated per cm² of the polymer surface.

Protocol: In Vitro Hepatotoxicity Assay

Objective: To compare the direct cytotoxic effects and oxidative stress potential of plasticizers and their metabolites on liver cells.

Causality: This assay directly tests the hypothesis that metabolites, rather than parent compounds, are the primary drivers of toxicity. It uses primary hepatocytes as a biologically relevant model for liver function. Measuring both cell death (LDH release) and a specific mechanistic endpoint (H₂O₂ production) provides a more complete toxicological picture.

Methodology:

  • Hepatocyte Isolation: Isolate primary hepatocytes from a male Sprague-Dawley rat using a collagenase perfusion method (in accordance with approved animal care protocols).

  • Cell Culture: Plate the isolated hepatocytes in culture dishes and allow them to attach for 4 hours.

  • Exposure: Prepare solutions of the test compounds (DEHP, TOTM, MEHP, 2-EH) in the culture medium. Replace the initial medium with the medium containing the test compounds at various concentrations (e.g., 0, 10, 50, 100 µM).

  • Cytotoxicity Assessment (LDH Assay): At 1, 2, and 3 hours post-exposure, collect a sample of the culture medium. Determine the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells, using a commercially available colorimetric assay kit.

  • Oxidative Stress Assessment (H₂O₂ Production): After the 3-hour incubation, add a probe (e.g., Amplex Red) that reacts with H₂O₂ to produce a fluorescent product. Measure the fluorescence using a plate reader to quantify H₂O₂ production relative to untreated control cells.

  • Data Analysis: Express LDH release as a percentage of the positive control (cells lysed with a detergent). Express H₂O₂ production as a fold-change relative to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Conclusion

However, the principle of "regrettable substitution" must remain a guiding concern.[7] As the use of TOTM and other alternative plasticizers increases, it is imperative that the scientific community continues to monitor their environmental concentrations and investigate their long-term ecological impacts. This ongoing vigilance, coupled with robust, mechanistically-informed toxicological testing, is the only way to ensure that the materials we design for performance and safety today do not become the environmental contaminants of tomorrow.

References

  • U.S. Consumer Product Safety Commission. (2018). Toxicity Review of TOTM. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the Direct Toxicity of Trioctyltrimellitate (TOTM), di(2-ethylhexyl) Phthalate (DEHP) and their Hydrolysis Products on Isolated Rat Hepatocytes. Retrieved from [Link]

  • Wowkonowicz, P. (2023). Phthalates in the environment: Their toxicology and associated risk to humans. Retrieved from [Link]

  • Wang, Y., et al. (2022). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Phthalates Toxicity. Retrieved from [Link]

  • Kambia, K., et al. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes. PubMed. Retrieved from [Link]

  • INCHEMA. (2024). TOTM plasticizer: a new environmentally friendly choice for the plastics industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phthalates. Retrieved from [Link]

  • Lübke, M., et al. (2021). Sensitive monitoring of the main metabolites of tri-(2-ethylhexyl) trimellitate (TOTM) in urine by coupling of on-line SPE, UHPLC and tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Advanced Science News. (2014). Prevention of plasticizer leaching out of PVC products. Retrieved from [Link]

  • EurekAlert!. (2019). The leaching of phthalates from PVC can be determined with an infinite sink approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades. Retrieved from [Link]

Sources

A Head-to-Head Comparison of TOTM and DOTP in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of polymer formulation, particularly for flexible Polyvinyl Chloride (PVC), the selection of a plasticizer is a critical decision that dictates the material's performance, longevity, and suitability for its intended application. For researchers, scientists, and drug development professionals working with materials that must withstand elevated temperatures, the choice becomes even more crucial. This guide provides an in-depth, head-to-head comparison of two prominent plasticizers: Tris(2-ethylhexyl) trimellitate (TOTM) and Dioctyl terephthalate (DOTP). We will delve into their performance characteristics under thermal stress, supported by experimental data and standardized testing methodologies, to provide a clear and objective analysis for your high-temperature applications.

Introduction: The Role of Plasticizers in High-Temperature Environments

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. In high-temperature applications, such as medical tubing that undergoes steam sterilization, automotive under-the-hood components, and high-temperature resistant electrical cables, the plasticizer must exhibit low volatility, high thermal stability, and excellent permanence.[1][2][3] Failure of the plasticizer in these conditions can lead to embrittlement, loss of mechanical properties, and ultimately, catastrophic failure of the end-product.[4]

TOTM and DOTP are both considered high-performance plasticizers, but their molecular structures impart distinct properties that make them suitable for different tiers of thermal demand.

Chemical Structures

The fundamental differences in the performance of TOTM and DOTP at high temperatures can be traced back to their molecular architecture.

G cluster_0 Tris(2-ethylhexyl) trimellitate (TOTM) cluster_1 Dioctyl terephthalate (DOTP) TOTM_core Trimellitic Anhydride Core TOTM_e1 2-ethylhexyl ester TOTM_core->TOTM_e1 TOTM_e2 2-ethylhexyl ester TOTM_core->TOTM_e2 TOTM_e3 2-ethylhexyl ester TOTM_core->TOTM_e3 DOTP_core Terephthalic Acid Core DOTP_e1 2-ethylhexyl ester DOTP_core->DOTP_e1 DOTP_e2 2-ethylhexyl ester DOTP_core->DOTP_e2

Caption: Molecular structure concepts of TOTM and DOTP.

TOTM is a tri-ester with a central aromatic ring and three long, branched ester groups. This complex, higher molecular weight structure is key to its low volatility and high permanence.[5] DOTP, a di-ester, has a linear structure with two ester groups attached to a central benzene ring.[3] While robust, its lower molecular weight compared to TOTM makes it inherently more susceptible to migration and volatilization at extreme temperatures.

Performance Metrics at High Temperatures: A Comparative Analysis

The superiority of a plasticizer for high-temperature applications is determined by a range of performance metrics. Here, we compare TOTM and DOTP across these critical parameters.

Thermal Stability and Volatility

Thermal stability is a measure of a material's ability to resist degradation at high temperatures. Volatility, or the tendency to evaporate, is a critical aspect of this, as plasticizer loss leads to a reduction in flexibility and an increase in hardness.

Experimental Insight: A common method to quantify volatility is through weight loss measurements after aging samples in a high-temperature oven. Thermogravimetric Analysis (TGA) is a more sophisticated technique that measures the change in mass of a sample as a function of temperature, providing a detailed profile of its thermal decomposition.[6][7]

PropertyTOTMDOTPSignificance in High-Temp Applications
Molecular Weight ( g/mol ) ~546.8[5]~390.6[3]Higher molecular weight generally correlates with lower volatility and migration.
Volatility (Weight Loss) Exceptionally Low[8][9]Low, but higher than TOTM[7][10]Lower weight loss indicates better permanence and longer service life at high temperatures.
Heat Resistance Superior, suitable for 105°C rated applications[1][3][11]Good, but generally rated for lower temperatures than TOTM[7]Determines the maximum continuous operating temperature of the plasticized material.
Flash Point (°C) ~250 - 260[5][9]~210[12]A higher flash point indicates greater resistance to ignition at high temperatures.
Permanence and Migration Resistance

Permanence refers to the ability of a plasticizer to remain within the polymer matrix over time and under various environmental stresses. Migration, the movement of the plasticizer to the surface of the material or into an adjacent material, is a significant concern, especially at elevated temperatures which accelerate this process.

Experimental Insight: Migration and extraction resistance can be evaluated by immersing the plasticized PVC in various solvents (e.g., oils, soapy water) and measuring the weight loss of the plasticizer.

PropertyTOTMDOTPSignificance in High-Temp Applications
Migration Resistance Excellent, low migration properties[8][14][15]Good, with a lower migration rate compared to some phthalates[3]Prevents loss of flexibility and contamination of surrounding materials.
Extraction Resistance Strong resistance to extraction by water and oilsGood resistance to extractionCrucial for applications where the material is in contact with fluids.
Electrical Properties

For applications in wire and cable insulation, the electrical properties of the plasticizer are paramount. High volume resistivity is essential to ensure good insulation performance.

Experimental Insight: Volume resistivity is measured according to standards like ASTM D257, where a voltage is applied across a standard-sized specimen and the resistance is measured.[15][16]

PropertyTOTMDOTPSignificance in High-Temp Applications
Volume Resistivity (Ω·cm) High (e.g., ~5.0 x 10¹¹)[9]Good (e.g., ~2.0 x 10¹²)[12]Higher volume resistivity indicates better electrical insulation properties.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key experiments used to evaluate the high-temperature performance of plasticizers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the plasticizers.

Methodology:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, known mass (typically 5-10 mg) of the plasticizer sample into a tared TGA pan.[17]

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[18]

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show the onset of decomposition and the temperature at which significant mass loss occurs.

G cluster_workflow TGA Experimental Workflow start Start prep Sample Preparation (5-10mg) start->prep load Load Sample into TGA prep->load heat Heat at Controlled Rate (e.g., 10°C/min) load->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve for Decomposition Profile record->analyze end End analyze->end

Caption: A typical workflow for Thermogravimetric Analysis.

Oven Aging for Volatility (Weight Loss)

Objective: To measure the weight loss of plasticized PVC due to plasticizer volatility at a specific high temperature.

Methodology (based on principles from ASTM D2115): [1][19]

  • Prepare standardized samples of PVC plasticized with known concentrations of TOTM and DOTP.

  • Accurately weigh the initial mass of each sample.

  • Place the samples in a calibrated, circulating air oven set to the desired test temperature (e.g., 105°C or 130°C).

  • Age the samples for a specified duration (e.g., 7 days).

  • Remove the samples from the oven and allow them to cool to room temperature in a desiccator.

  • Reweigh the samples and calculate the percentage of weight loss.

Volume Resistivity Measurement

Objective: To determine the electrical insulating properties of the plasticized PVC.

Methodology (based on ASTM D257): [15][16]

  • Prepare flat, circular, or square specimens of the plasticized PVC.

  • Condition the specimens at a controlled temperature and humidity.

  • Place the specimen between two electrodes in a test fixture.

  • Apply a specified DC voltage for 60 seconds.[16]

  • Measure the resistance to the flow of current through the bulk of the material.

  • Calculate the volume resistivity using the measured resistance, the area of the electrodes, and the thickness of the specimen.

Concluding Remarks for the Practicing Scientist

For high-temperature applications where performance and longevity are non-negotiable, the experimental evidence clearly favors TOTM . Its superior thermal stability, exceptionally low volatility, and excellent electrical properties make it the premier choice for demanding environments such as 105°C-rated wire and cable insulation and critical automotive components.[1][2][3][13] The higher molecular weight and unique tri-ester structure of TOTM are the fundamental reasons for its enhanced permanence and resistance to migration under thermal stress.[5]

DOTP , while a highly capable and cost-effective non-phthalate plasticizer, finds its optimal application in scenarios with less severe thermal demands.[7][17] It offers a good balance of properties, including low volatility and durability, making it a suitable alternative to traditional phthalates in a wide array of applications.[20]

The selection between TOTM and DOTP is therefore not a matter of one being universally "better," but rather a decision based on a thorough understanding of the specific temperature requirements and performance criteria of the end-product. For the researcher and drug development professional, where material stability and purity are paramount, especially under conditions like heat sterilization, the superior performance profile of TOTM warrants its strong consideration.

References

  • ASTM D2115-22, Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions, ASTM International. [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). [Link]

  • Intertek. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1. [Link]

  • ASTM. ASTM D2115-17 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions. [Link]

  • XRF Scientific. Understanding Thermogravimetric Testing of Plastics. [Link]

  • IEC. IEC 60811-401 - INTERNATIONAL STANDARD NORME INTERNATIONALE. [Link]

  • Guangdong Sky Bright Group Co., Ltd. High Heat Resistant PVC Plasticizer Tris 2 Ethylhexyl Trimellitate For Cables And Automotive Components. [Link]

  • Plastics & Polymer Lab. Thermal Gravimetric Analysis (TGA). [Link]

  • ResearchGate. (2025, August 7). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. [Link]

  • Admin. (2024, January 17). How does TOTM perform in high-temperature environments, and is it known for its heat stability. [Link]

  • Admin. (2025, May 8). Understanding dioctyl terephthalate (DOTP) and its applications. [Link]

  • Yuanlong. (2025, January 14). What is DOTP? 5 Key Facts You Must Know About Dioctyl Terephthalate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Trioctyl Trimellitate (TOTM) vs. DOTP: Choosing the Right Plasticizer for Electrical Applications. [Link]

  • BASTONE. (2026, January 23). Plasticizer Selection Guide for Wire and Cable PVC Insulation. [Link]

  • Bisley International. Product Information Tri-Octyl Trimellitate (TOTM). [Link]

  • Eco-Friendly Plasticizers Chemicals. TOTM. [Link]

  • Intertek Inform. (1985, January 1). IEC 60811-3-2:1985 Common test methods for insulating and sheathing materials of electric cables - Part 3: Methods specific to PVC compounds - Section Two: Loss of mass test - Thermal stability test. [Link]

  • ChemOrder. (2023, April 11). technical data sheet - dotp description. [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). [Link]

  • ResearchGate. (2025, August 5). Study on Thermal Endurance of Plasticizer in Locally Manufactured Electrical Cable Insulation. [Link]

  • MDPI. (2023, February 7). Study on Thermal Degradation Processes of Polyethylene Terephthalate Microplastics Using the Kinetics and Artificial Neural Networks Models. [Link]

  • Bisley International. Product Information Dioctyl Terephthalate (DOTP). [Link]

  • BASTONE. (2025, December 1). TINTM vs DOP Plasticizer Comparison. [Link]

  • Eco-Friendly Plasticizers Chemicals. TOTM heat-resistant plasticizer. [Link]

  • MDPI. (2022, December 23). Comprehensive Comparative Analysis of XLPE and Thermoplastic Insulation-Based HVDC Power Cables. [Link]

  • Tangram Technology. Thermal degradation of plastics. [Link]

  • MDPI. Assessment of Long-Term Thermal Aging Effects on PVC/Al2O3 Nanocomposites Through Electrical, SEM and FTIR Characterizations. [Link]

  • Infinita Lab. Surface & Volume Resistivity Testing – ASTM D257 Standard. [Link]

  • Oreate AI Blog. (2026, January 7). Comprehensive Comparative Analysis of DOTP and DOP Plasticizers. [Link]

  • Wikipedia. Biodegradable polymer. [Link]

  • Saudi Industrial Chemical Factory. WHY DOTP ?. [Link]

  • BS EN 60811 - Electric and optical fibre cables. Test methods for non-metallic materials. [Link]

  • ResearchGate. (2025, October 16). (PDF) Volume and Surface Resistivity Measurement of Insulating Materials Using Guard-Ring Terminal Electrodes. [Link]

  • ResearchGate. (2025, August 5). Plasticizer migration from PVC cable insulation - The challenges of extrapolation methods. [Link]

  • ResearchGate. (2025, August 10). Insights into the thermal degradation mechanisms of polyethylene terephthalate dimer using DFT method. [Link]

  • ResearchGate. (2025, August 5). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. [Link]

  • How to choose plasticizer for cable materials?. [Link]

  • Intertek Inform. (1985, January 1). IEC 60811-3-2:1985. [Link]

  • ResearchGate. (2025, August 7). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. [Link]

  • Chemical Additives de México. DOP - DOTP - TOTM - PVC Plasticizer Supplier. [Link]

  • Intertek Inform. (2022, July 26). ASTM D 2115 : 2022 Standard Practice for Oven Heat Stability of Poly. [Link]

  • Defense Technical Information Center. MEASUREMENT OF VOLUME RESISTIVITY OF PLASTICIZED POLYVINYL CHLORIDE,. [Link]

  • Wikipedia. Polymer. [Link]

  • Wikipedia. Thermal degradation of polymers. [Link]

  • Bisley International. Product Information Tri-Octyl Trimellitate (TOTM). [Link]

  • Scribd. TOTM Diffusion in PVC Film via ATR-IR. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Trioctyl Benzene-1,2,4-tricarboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Trioctyl benzene-1,2,4-tricarboxylate (CAS No. 3319-31-1), a commonly used plasticizer also known as Trioctyl Trimellitate (TOTM). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and upholding environmental stewardship.

Understanding the Compound: Safety and Hazard Profile

This compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is not considered a carcinogen by major regulatory bodies.[2] However, a comprehensive understanding of its properties is essential for safe handling and disposal.

Key Characteristics:

  • Physical State: A clear, colorless to yellowish, viscous oily liquid.[3][4]

  • Toxicity: Exhibits low acute toxicity and is not expected to be harmful via inhalation, skin contact, or ingestion under normal laboratory conditions.[2] However, direct contact may cause slight skin or eye irritation.[1]

  • Environmental Profile: It is considered slightly hazardous to water and should be prevented from entering soil, waterways, or groundwater.[1] Notably, it is not readily biodegradable and can persist in the environment.[5]

  • Combustibility: It is a combustible liquid but does not ignite readily.[6]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 3319-31-1[3]
Molecular Formula C₃₃H₅₄O₆[4]
Flash Point 263 °C (Closed Cup)[2]
Boiling Point 414 °C[2]
Water Solubility Negligible (0.1 g/L at 25 °C)[2]
Biodegradability Not readily biodegradable[5]

Immediate Safety and Handling Protocols

While this compound is not federally regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), prudent laboratory practice dictates handling it with a high degree of care.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles or glasses.[2]

  • Skin Protection: Use appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[2]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation.[2]

Handling and Storage:

  • Work in a well-ventilated area to minimize potential inhalation of any mists or vapors.[2]

  • Store in tightly closed containers in a cool, dry, and well-ventilated area.[4]

  • Avoid contact with strong oxidizing agents, as they are incompatible.[2]

Step-by-Step Disposal Procedure

The disposal of this compound requires a systematic approach to ensure safety and compliance. The following protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Characterization and Segregation

The first crucial step is to correctly classify the waste stream. Under U.S. EPA regulations, this compound does not meet the criteria for a "listed" or "characteristic" hazardous waste.[7][8] Therefore, it is classified as a non-hazardous industrial waste .

Causality: Proper segregation is paramount in a laboratory setting. Mixing non-hazardous waste with hazardous waste results in the entire volume being classified and managed as hazardous, leading to significantly higher disposal costs and regulatory burdens.[9]

  • Action: Designate a specific waste container for this compound and solutions containing it. Do not mix it with halogenated solvents, acidic, or reactive wastes.[10]

Step 2: Waste Accumulation and Container Management

Proper containment is essential to prevent spills and ensure safe temporary storage within the laboratory.

  • Container Selection: Use a chemically compatible container, preferably plastic, that can be securely sealed.[11] The original product container can be used if it is in good condition.

  • Labeling: The waste container must be clearly labeled from the moment the first drop of waste is added. The label should include:

    • The words "Non-Hazardous Waste"[12]

    • The full chemical name: "this compound" (avoiding abbreviations)

    • The approximate concentration if in a solution

    • The date when waste accumulation began

  • Storage: Keep the waste container closed except when adding waste.[11] Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[11]

Step 3: Disposal Pathway Determination

For a non-hazardous, persistent organic liquid, there are two primary disposal options: incineration and landfilling.[13]

  • Incineration: This is the preferred method for this compound. High-temperature incineration ensures the complete destruction of the organic compound, converting it to carbon dioxide and water.[14] This is the most environmentally responsible option due to the chemical's persistence and low biodegradability.[5]

  • Landfill: While landfilling is a common method for non-hazardous waste, it is less ideal for persistent liquids.[13] If this is the only option available through your licensed waste handler, they will likely need to solidify the liquid with an absorbent material before it can be landfilled in a RCRA-compliant facility.[15]

Causality: The choice of incineration is based on the EPA's waste management hierarchy, which prioritizes treatment methods that reduce the toxicity and volume of waste over simple disposal.[16] Given that this compound does not readily degrade, its destruction via incineration is the most effective way to prevent its accumulation in the environment.

Step 4: Arranging for Professional Disposal

Laboratory-generated chemical waste, even if non-hazardous, should not be disposed of in the regular trash or poured down the sink.[15]

  • Action: Engage a licensed and reputable chemical waste disposal company. These companies are equipped to handle the transportation and final disposal in compliance with all federal, state, and local regulations.[17][18]

  • Documentation: Ensure you receive and retain all necessary documentation from the waste disposal company for your records, which may include a waste manifest or a bill of lading.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is necessary to mitigate any risks.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the material to enter drains, sewers, or waterways.[1][2]

  • Cleanup: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[2]

  • Collection and Disposal: Place the absorbent material and contaminated items into a suitable, labeled container for disposal according to the procedures outlined in this guide.[2]

  • Ventilation: Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Step 1 & 2: In-Lab Preparation cluster_disposal Step 3 & 4: Disposal Pathway gen Generate Waste (this compound) seg Segregate as Non-Hazardous Waste gen->seg container Select Compatible Container (Plastic) seg->container label_node Label Container: - 'Non-Hazardous Waste' - Full Chemical Name - Accumulation Date container->label_node store Store in Designated Satellite Accumulation Area label_node->store contact Contact Licensed Waste Disposal Company store->contact incinerate Preferred Method: High-Temperature Incineration contact->incinerate Environmentally Preferred landfill Alternative: Solidification & Landfill contact->landfill If Incineration is Unavailable doc Receive & Retain Disposal Documentation incinerate->doc landfill->doc

Caption: Workflow for the disposal of this compound.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 19). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • EcoBiz. (2024, February 5). EcoBiz Training Series: Hazardous Waste Management [Video]. YouTube. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • California Code of Regulations. § 66265.317. Special Requirements for Nonliquid Waste. Westlaw. Retrieved from [Link]

  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • PubMed. (2004). Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • A.G. Layne. (n.d.). Trioctyl-Trimellitate-TOTM-SDS.pdf. Retrieved from [Link]

  • U.S. Waste Industries. (n.d.). Incineration Disposal. Retrieved from [Link]

  • Redox. (2023, September 3). Safety Data Sheet Trioctyltrimellitate (TOTM). Retrieved from [Link]

  • Wikipedia. (n.d.). Waste management law. Retrieved from [Link]

  • Bisley International LLC. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM). Retrieved from [Link]

  • PENPET Petrochemical Trading. (n.d.). Trioctyl trimellitate (TOTM). Retrieved from [Link]

  • BASTONE. (2025, October 23). What is Trioctyl Trimellitate (TOTM). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.